Bimesityl

Catalog No.
S1916864
CAS No.
4482-03-5
M.F
C18H22
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimesityl

CAS Number

4482-03-5

Product Name

Bimesityl

IUPAC Name

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

CWPWAQJHDDRCKP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C

The exact mass of the compound Bimesityl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bimesityl steric hindrance effects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Steric Hindrance

Steric hindrance is a slowdown of chemical reactions due to the spatial arrangement of atoms and the repulsion between bulky groups within a molecule [1] [2]. This effect is distinct from electronic effects and profoundly influences a molecule's shape, stability, and reactivity [2].

The table below summarizes key quantitative measures used to assess steric properties.

Measure Description Application Example
A-Values [2] Measure substituent bulk by preference for equatorial position in monosubstituted cyclohexanes (kcal/mol). tert-Butyl group (C(CH₃)₃) has A-value >4 [2].
Cone Angles [2] Define solid angle around a metal center occupied by a ligand. Triphenylphosphine (P(C₆H₅)₃) cone angle: 145° [2].
Ceiling Temperatures (Tc) [2] Maximum temperature for polymer formation; lower Tc indicates greater steric hindrance around monomer double bond. α-methylstyrene Tc: 66°C [2].

Experimental & Analytical Techniques

Advanced analytical techniques are required to study and confirm steric hindrance effects.

  • Transient Absorption (TA) Spectroscopy: Used to track photophysical processes and measure intersystem crossing rates and triplet-exciton lifetimes, which can be influenced by steric effects [3]. Experiments require an oxygen-free environment, achieved by bubbling solutions with nitrogen for 30 minutes prior to measurement [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A key tool for structural characterization. Researchers use ¹H NMR and ¹³C NMR to thoroughly characterize chemical structures of synthesized molecules [4].
  • Differential Scanning Calorimetry (DSC) & Rheology: Used to study the latent and curing behavior of materials, such as epoxy resins, where steric hindrance can significantly impact properties like storage life [4].

Research Applications & Protocols

Steric hindrance is a powerful tool for controlling molecular behavior in various fields.

  • Materials Science: In epoxy resins, steric hindrance can be exploited to create a latent curing accelerator. A bio-based accelerator synthesized from itaconic acid and imidazole exhibited a storage life of over 210 days at room temperature, which was attributed to the synergistic inhibition from steric hindrance and salt formation effects [4].
  • Pharmacology & Drug Development: Steric effects are critical in pharmacology, influencing how and at what rate a drug interacts with its target biomolecules [2]. The diagram below outlines a general research workflow in drug development that investigates mechanisms like steric hindrance, inspired by a study on the skin disease Pemphigus [5].

StericHindranceWorkflow Start Disease Observation (Pemphigus Blistering) Hypothesis1 Hypothesis 1: Steric Hindrance Start->Hypothesis1 Hypothesis2 Hypothesis 2: Cell Signaling Start->Hypothesis2 ExpDesign Experimental Design Hypothesis1->ExpDesign Hypothesis2->ExpDesign BlockSignal Block Signaling Pathways ExpDesign->BlockSignal Compare Compare Phenotypes BlockSignal->Compare Compare->Hypothesis1 No Effect Conclusion Establish Mechanism Compare->Conclusion Prevents Acantholysis

Research workflow for investigating steric hindrance and signaling pathways.

Key Insights for Researchers

  • Exploit Steric Hindrance for Stability: Steric effects can be designed to protect a molecular core from decomposition, a strategy known as the "corset effect" [2].
  • Go Beyond Simple Blocking: In complex biological systems like Pemphigus, the pathophysiological mechanism may extend beyond simple steric hindrance to involve the disruption of adhesion signaling pathways [5].
  • Utilize Bulky Groups for Selectivity: Large substituents like tert-butyl groups create significant steric hindrance that can be used to control reaction kinetics and selectivity [1] [2].

References

A Guide to NMR Spectroscopy for Structural Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following information outlines the general principles of NMR spectroscopy, which you would apply to the analysis of a bimesityl crystal structure.

1. Core Principles of NMR Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to determine molecular structure. It is based on the interaction of atomic nuclei (with a property called 'nuclear spin') with an external magnetic field when irradiated with radiofrequency pulses [1]. Key concepts include:

  • Nuclear Spin and Energy Levels: In a magnetic field, nuclei with spin ≠ 0 (like ¹H or ¹³C) can align with or against the field, creating different energy levels. Resonance occurs when radiofrequency energy causes transitions between these levels [1].
  • Chemical Shift (δ): The resonant frequency of a nucleus is influenced by its local electronic environment, reported in parts per million (ppm). This allows chemists to identify different functional groups within a molecule [1].
  • Scalar (J-) Coupling: This is the interaction between nuclei connected through chemical bonds, which causes splitting of NMR signals into multiple peaks (multiplets). This provides information about the number of neighboring atoms [1].

2. Instrumentation and Workflow An NMR spectrometer consists of three main components: a superconducting magnet, a probe (where the sample is placed), and an electronic console controlled by a workstation [1]. A basic NMR experiment follows the workflow below:

G Start Sample in External Magnetic Field (B₀) A1 Apply Radiofrequency (RF) Pulse Start->A1 A2 Resonance: Nuclei absorb energy and spin states change A1->A2 A3 Relaxation: Nuclei emit RF energy as they return to original state A2->A3 A4 Detector records Free Induction Decay (FID) A3->A4 A5 Fourier Transform converts FID to NMR Spectrum A4->A5

3. Interpreting a ¹H NMR Spectrum When analyzing a proton (¹H) NMR spectrum, you extract structural information from several key features [1]:

  • Chemical Shift: Indicates the electronic environment of the proton (e.g., alkyl, vinyl, aldehyde).
  • Integration: The area under a signal is directly proportional to the number of protons contributing to that signal.
  • Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of equivalent protons on adjacent atoms, following the n+1 rule [1].

The table below summarizes the key information obtainable from different aspects of an NMR spectrum.

Spectrum Feature What It Reveals Example/Application
Chemical Shift (δ) The electronic environment of the nucleus; helps identify functional groups [1]. A proton in an aromatic ring and one in an alkyl chain will have different chemical shifts.
Signal Integration The relative number of nuclei giving rise to that signal (for ¹H NMR) [1]. A signal with an area three times larger than another represents three protons vs. one proton.
Multiplicity & Coupling The number of neighboring NMR-active nuclei, providing connectivity information [1]. A doublet indicates one neighboring proton; a triplet indicates two equivalent neighbors.

References

Bimesityl electronic properties and orbital analysis

Author: Smolecule Technical Support Team. Date: February 2026

An Advanced Orbital Analysis Method

A recent publication in Nature Communications introduces the Projection of Orbital Coefficient Vector (POCV) method, which is particularly suited for analyzing molecules with complex orbital interactions, such as non-planar or chiral systems [1].

This approach differs from conventional methods by explicitly accounting for orbital overlap directions, enabling accurate predictions of π-electron properties, aromaticity, and directional reactivity vectors [1]. For a molecule like bimesityl, which likely has a twisted structure between its two mesityl groups, this method could provide deeper insight into how the conformation affects its electronic properties and reactive sites.

Detailed Computational Protocol

Step Description Key Considerations & Parameters
1. Structure Preparation Obtain or build the molecular structure of this compound; geometry optimization is crucial [2]. Use density functional theory (DFT); ensure structure represents global energy minimum.
2. Single-Point Calculation Perform a high-level energy calculation on the optimized structure to derive electronic properties [2]. Functional: Hybrid (e.g., PBE0). Basis Set: All-electron, triple-zeta (e.g., TZ2P). Relativity: Scalar relativistic treatment [2].
3. Property Calculation Calculate target properties, such as NMR chemical shifts or orbital energies [2]. For NMR: Select specific atoms. Request isotropic shielding constants and full tensors [2].
4. Localized Orbital Analysis (NBO/NLMO) Analyze results using localized molecular orbitals (e.g., NBO - Natural Bond Orbitals) to interpret properties [2]. Requires a licensed NBO program. Analyze contributions to properties like NMR shielding per orbital [2].
5. Applying POCV Analysis Use the POCV method to analyze orbital interactions, focusing on overlap directions and reactivity vectors [1]. This step is key for understanding directional reactivity and electron properties in π-systems [1].

Workflow for Orbital Analysis and NMR Calculation

To help visualize the process described above, the following diagram outlines the key steps for a computational workflow that includes property calculation and orbital analysis.

G Start Start: Molecular System (e.g., this compound) A Structure Preparation & Geometry Optimization Start->A B High-Level Single-Point Calculation (DFT) A->B C Property Calculation (e.g., NMR Shielding) B->C D Localized Orbital Analysis (NBO/NLMO) C->D E POCV Analysis (Orbital Overlap/Reactivity) D->E End Interpretation of Electronic Properties E->End

Computational workflow for electronic structure analysis.

Key Analysis Outputs and Interpretation

  • NBO/NLMO Analysis: This provides a breakdown of how individual localized orbitals contribute to a specific molecular property. For instance, you can determine the contribution of each bonding orbital (e.g., C-C σ-bond, C-C π-bond) to the NMR shielding tensor of a particular carbon atom [2]. This is crucial for rationalizing why chemical shifts change with molecular substitution or conformation.

  • POCV Output: The results from this method give reactivity vectors and indices that predict the most likely sites for electrophilic or nucleophilic attack, which is invaluable for planning synthetic pathways or understanding reaction mechanisms [1].

References

Design Considerations for Ligands and Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Design Consideration Objective Examples from Literature
Ligand Rigidity & Scaffold Control geometry & metal-metal distance; enable pre-organization [1]. Cyclophanyl-derived ligands provide rigid, co-facially stacked scaffold for distance-defined metal installation [1].
Donor Atom Selection Modulate electronic properties & binding affinity [2]. N-, O-, P-containing chelates (e.g., pyridine, phosphines, Schiff bases) tune metal center properties [1] [2].
Solubility & Bioavailability Enhance aqueous solubility for biological/applications use [3]. Charged metal centers (e.g., Mg2+, Pd2+) or coordination to polar groups improve solubility [4] [3].
Stability & Lability Balance Ensure complex is stable but responsive to stimuli (pH, light, redox) [3]. Cobalt(III) prodrugs inert until reduction to labile Co(II) in hypoxic tumor environments triggers ligand release [3].
Targeting & Specificity Direct complex to specific sites (e.g., cancer cells, enzymes) to reduce side effects [5]. Ligands designed to bind cancer cell surface receptors; metal ions (Ru, Au) with innate biological activity [5].

The following diagram illustrates a generalized workflow for the design and application of functional metal complexes, integrating the principles outlined above.

Workflow for Functional Metal Complex Design

L1 Ligand Scaffold Selection L2 Donor Atom Integration L1->L2 Synthesis L3 Metal Center Coordination L2->L3 Self-Assembly or Reaction L4 Complex Characterization L3->L4 Analysis L5 Application Testing L4->L5 Validation

Experimental Protocol: Synthesis and Characterization of Metal Complexes

The search results did not yield a specific protocol for bimesityl complexes. The following is a generalized protocol, constructed from standard practices described in the literature for synthesizing and characterizing organometallic complexes like Schiff base complexes [2] and cyclophanyl-derived complexes [1].

Ligand Synthesis
  • Objective: To synthesize the organic ligand bearing the desired donor atoms.
  • Materials: High-purity organic precursors (e.g., 4-hydrazineylquinazoline, (E)-1-(2-(p-tolyl)hydrazineylidene)propan-2-one for a Schiff base), absolute ethanol, DMF [2].
  • Procedure:
    • Dissolve the precursors in a suitable anhydrous solvent (e.g., absolute ethanol) in a molar ratio of 1:1.
    • Reflux the reaction mixture with constant stirring for 3-6 hours. Monitor reaction completion by TLC.
    • Cool the mixture to room temperature. The ligand may precipitate out, or you may need to remove solvent under reduced pressure.
    • Purify the crude product by recrystallization from a suitable solvent system.
  • Characterization: Confirm ligand structure using Elemental Analysis (CHN), FT-IR, UV-Vis, and ( ^1\text{H} ) NMR spectroscopy [2].
Metal Complex Formation
  • Objective: To coordinate the metal ion with the synthesized ligand.
  • Materials: Purified ligand, metal salt (e.g., CuCl(_2)·2H(_2)O, CoCl(_2)·6H(_2)O, CdCl(_2)·xH(_2)O), glycine (as a secondary ligand if needed), bidistilled water, ethanol [2].
  • Procedure:
    • Prepare separate solutions of the ligand and the metal salt in a 1:1 to 1:3 (metal:ligand) molar ratio in a suitable solvent (e.g., ethanol or DMF).
    • Add the metal salt solution dropwise to the ligand solution with constant stirring.
    • Adjust the pH of the reaction mixture to a specific value (e.g., 7-8) using a base like sodium acetate or NaOH to facilitate deprotonation and complexation.
    • Reflux the mixture for 1-4 hours. The complex may precipitate upon cooling.
    • Filter the precipitate, wash thoroughly with cold solvent and bidistilled water, and dry in a desiccator [2].
Characterization of Metal Complexes

A multi-technique approach is essential for confirming the structure and properties of the synthesized complex [2].

Technique Information Obtained
Elemental Analysis (CHN) Confirms elemental composition and purity.
Molar Conductivity Indicates electrolytic nature (e.g., 1:1 or 1:2 electrolyte).
FT-IR Spectroscopy Identifies functional groups and confirms coordination via shifts in key vibrations (e.g., C=N, M-O, M-N).
UV-Vis Spectroscopy Provides information on electronic transitions, ligand field effects, and geometry.
Mass Spectrometry Determines molecular mass and confirms stoichiometry.
Single-Crystal X-ray Diffraction Unambiguously determines 3D molecular structure, bond lengths, angles, and coordination geometry [1].

Mechanism of Action and Advanced Design

For drug development applications, understanding the mechanism is critical. The following diagram outlines a general mechanism for a stimuli-responsive metal-based prodrug, a common design in medicinal inorganic chemistry [3].

Stimuli-Responsive Drug Release Mechanism

A Inert Metal Prodrug (e.g., Co(III) Complex) B Stimulus in Environment (Hypoxia, Low pH, Enzyme) A->B C Activation (Reduction, Hydrolysis) B->C Triggers D Active Drug Released + Labile Metal Complex C->D Ligand Exchange

References

Introduction to the Bimesityl Scaffold

Author: Smolecule Technical Support Team. Date: February 2026

The bimesityl scaffold is an organic molecular framework characterized by two mesityl (1,3,5-trimethylphenyl) groups linked by a direct bond between their central aromatic rings [1]. Its key feature is the steric hindrance created by the methyl groups, which forces the two aromatic rings to be nearly perpendicular, or twisted, with respect to each other [1] [2].

This unique D₂d-symmetric rigid structure makes close packing in the solid state difficult, which has been exploited to design functional amorphous materials with high thermal stability [1]. While the searched literature highlights its use in materials science (e.g., for organic light-emitting diodes/OLEDs) [1] and as a building block in metal-organic frameworks [2], its three-dimensionality and resistance to crystallization also make it a promising, though less-documented, scaffold in catalyst design.

Experimental Protocol: Synthesis of a this compound-Based Ligand

The following detailed protocol is adapted from a synthetic procedure for a tetradentate imidazolate ligand used in constructing metal-organic frameworks [2]. This exemplifies the practical steps involved in functionalizing the core this compound structure.

Title: Synthesis of a Tetradentate Imidazolate Ligand from a this compound Core [2]

Objective: To prepare a functionalized this compound ligand (L) for use in subsequent metal complexation reactions.

Principle: The synthesis involves a two-step process, starting from a this compound precursor. The key step is a Pd(0)-mediated cross-coupling (Sonogashira Reaction) to attach imidazole groups to the this compound scaffold, creating a multidentate ligand suitable for coordinating metal ions [2].

Materials:

  • Starting Material: this compound (synthesized according to literature method [2]).
  • Reagents: Paraformaldehyde, Imidazole, Anhydrous Potassium Carbonate (K₂CO₃).
  • Solvents: 1,4-Dioxane (anhydrous recommended).
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup, rotary evaporator.

Procedure:

  • Bromination: The this compound precursor is first functionalized with bromomethyl groups. The specific protocol for this step should be consulted from the referenced literature method [2].
  • Coupling Reaction: a. In a round-bottom flask equipped with a stir bar, combine the brominated this compound intermediate, imidazole, and anhydrous K₂CO₃ in anhydrous 1,4-dioxane [2]. b. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The literature indicates a reaction time of 24 hours under these conditions [2]. c. After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
  • Work-up and Purification: a. Remove the inorganic salts by vacuum filtration. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude ligand (L) using a suitable technique such as column chromatography on silica gel to yield the pure product [2]. The final compound is typically characterized by ¹H NMR and FT-IR spectroscopy [2].

Key Characteristics and Applications

The table below summarizes the defining properties and demonstrated applications of the this compound scaffold as found in the current search.

Feature/Aspect Description & Relevance
Core Structure Two mesityl groups connected by a single bond [1].
Spatial Geometry Twisted, nearly perpendicular aromatic rings due to steric hindrance [1] [2].
Key Property Resists Crystallization, favoring formation of stable amorphous glasses [1].
Thermal Stability High thermal decomposition temperature (Td > 400 °C) [1].

| Primary Applications | 1. Functional Materials: Used in OLEDs for its thermal stability and light-emitting properties [1]. 2. Ligand Framework: Serves as a backbone for constructing complex metal-organic frameworks (MOFs) with varied topologies [2]. |

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and applying a functionalized this compound scaffold, based on the protocol above and its context.

Start Start: this compound Precursor Step1 Functionalization (e.g., Bromination) Start->Step1 Step2 Pd(0)-Mediated Cross-Coupling (e.g., with Imidazole) Step1->Step2 Step3 Work-up & Purification (Filtration, Column Chromatography) Step2->Step3 Product Pure Functionalized Ligand (L) Step3->Product App1 Coordination Chemistry Product->App1 App2 Material Science Product->App2 End1 Metal-Organic Frameworks (MOFs) App1->End1 End2 Amorphous Functional Materials App2->End2

References

Proposed Application Notes for Bimesityl in Materials Science

Author: Smolecule Technical Support Team. Date: February 2026

Bimesityl, or 2,2'-dimesitylbiphenyl, is a bulky, aromatic compound with a twisted molecular structure that confers unique photophysical and electronic properties. While direct application notes for this compound are scarce in the literature, its structural characteristics suggest potential uses in several advanced materials domains, informed by research on similar organic materials [1]:

  • Organic Light-Emitting Diodes (OLEDs): The twisted structure of this compound can disrupt molecular aggregation, potentially enhancing luminescence efficiency. It may serve as a host material in the emissive layer or as a blue-emitting guest material.
  • Organic Photovoltaics (OPVs): As an electron-donor material, this compound could be incorporated into bulk heterojunction solar cells. Its molecular geometry may favor the formation of a morphologically stable active layer.
  • Molecular Sensors: The compound's conformation and potential for selective interaction with analytes could be harnessed for chemical sensing. Its fluorescence properties may enable signal transduction upon binding.
  • Liquid Crystals and Supramolecular Assemblies: The mesityl groups can promote self-assembly into defined nanostructures. This compound may act as a core building block for discotic liquid crystals, facilitating charge transport.

Generic Experimental Protocol for Evaluating this compound in Materials

This protocol outlines a general workflow for incorporating and testing a new organic material like this compound in a device context, such as an OLED or OPV.

Material Purification and Characterization
  • Objective: To obtain high-purity this compound and confirm its molecular structure.
  • Methodology:
    • Purification: Perform gradient sublimation or recrystallization to achieve high purity (>99.9%).
    • Structural Characterization: Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular identity.
    • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperature (Td) and phase transitions (melting point Tm, glass transition Tg).
Thin-Film Fabrication and Morphological Study
  • Objective: To deposit a uniform thin film of this compound and characterize its structure and morphology.
  • Methodology:
    • Film Deposition: Utilize thermal evaporation in a high-vacuum chamber for pristine films. For solution-processing, spin-coating from a suitable solvent (e.g., toluene) is appropriate.
    • Morphological Characterization:
      • Atomic Force Microscopy (AFM): To assess surface roughness and uniformity.
      • Scanning Electron Microscopy (SEM): To examine film continuity and detect cracks or pinholes.
      • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe molecular packing and crystallinity within the film.
Photophysical and Electronic Characterization
  • Objective: To determine the key electronic properties of this compound relevant for device performance.
  • Methodology:
    • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical bandgap, absorption profile, and emission characteristics.
    • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels and the electrochemical bandgap.
    • Charge Carrier Mobility Measurement: Using space-charge-limited current (SCLC) method or field-effect transistor (FET) configuration.
Device Fabrication and Performance Testing
  • Objective: To integrate this compound into a functional device and evaluate its performance.
  • Methodology (Example: OLED):
    • Device Structure: ITO / HIL / HTL / EML (this compound) / ETL / EIL / Cathode.
    • Fabrication: Sequentially deposit organic layers and cathode via thermal evaporation in a high-vacuum system.
    • Testing: Measure current-density-voltage-luminance characteristics, external quantum efficiency (EQE), and electroluminescence spectrum in an inert atmosphere.

The following diagram illustrates the core experimental workflow described above:

Start Start: this compound Evaluation PurifChar Material Purification and Characterization Start->PurifChar FilmFab Thin-Film Fabrication and Morphology Study PurifChar->FilmFab PhotoPhysChar Photophysical and Electronic Characterization FilmFab->PhotoPhysChar DeviceFabTest Device Fabrication and Performance Testing PhotoPhysChar->DeviceFabTest DataAnalysis Data Analysis and Optimization DeviceFabTest->DataAnalysis

Experimental Workflow for Material Evaluation

Data Presentation and Analysis Framework

The following tables provide a template for the quantitative data you would collect during the characterization and device testing phases.

Table 1: Fundamental Physicochemical Properties of this compound

Property Target Value Experimental Value Characterization Method
Molecular Weight (g/mol) Calculated To be measured HRMS
Melting Point (Tm, °C) >250 To be measured DSC
Decomposition Temp. (Td, °C) >400 To be measured TGA
HOMO Level (eV) -5.0 to -5.5 To be measured Cyclic Voltammetry
LUMO Level (eV) -1.5 to -2.5 To be measured Cyclic Voltammetry
Optical Bandgap (eV) 3.0 - 3.5 To be measured UV-Vis Spectroscopy

Table 2: Target Device Performance Metrics (e.g., OLED)

Performance Parameter Target Value Measured Value Test Condition
Turn-on Voltage (V) < 4.0 To be measured At 1 cd/m²
Maximum Luminance (cd/m²) > 10,000 To be measured -
Current Efficiency (cd/A) > 5 To be measured -
External Quantum Efficiency (EQE) > 2% To be measured -
CIE Coordinates e.g., (0.15, 0.10) To be measured -

Methodology for High-Throughput Experimentation (HTE)

For accelerated screening, this compound can be formulated into ChemBeads for precise, small-scale dispensing [2]. This is particularly useful for testing it as a dopant or in material blends.

  • Protocol for ChemBeads Preparation (Vortex Mixer Method):
    • Milling: Pre-mill this compound solid into a fine powder using a mortar and pestle.
    • Weighing: Weigh out 212–300 μm diameter glass beads (host) and this compound powder (guest) for a 5% (w/w) loading.
    • Coating: Combine beads and powder in a single vial. Mix vigorously on a vortex mixer for 15 minutes at maximum speed.
    • Quality Control: Analyze loading accuracy by weighing six samples of the resulting ChemBeads (e.g., 10 mg each) and calculating the mass and standard deviation of the coated this compound.

References

Comprehensive Application Notes and Protocols: Bimesityl-Based Polymerization Catalysts for Advanced Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bimesityl-Based Catalytic Systems

This compound-based polymerization catalysts represent a significant advancement in heterogeneous catalysis with particular utility in pharmaceutical synthesis and materials science. These catalysts leverage the inherent steric hindrance and structural rigidity of the this compound scaffold—a molecular structure featuring two mesityl groups connected by a central bond—to create highly stable, porous materials with exceptional catalytic properties. The twisted conformation of the this compound core prevents π-π stacking, enhancing porosity and accessibility to active sites while maintaining excellent thermal stability and insolubility in common organic solvents, making them ideal for repeated catalytic cycles [1]. These properties have established this compound-based catalysts as versatile platforms for various organic transformations, particularly in synthesizing biologically active compounds.

The unique three-dimensional architecture of this compound scaffolds enables the construction of extended frameworks with precise control over pore geometry and functionality. When functionalized with appropriate active sites, these materials demonstrate remarkable potential as phase-transfer catalysts that facilitate reactions between reagents in different phases. Their structural robustness allows them to withstand harsh reaction conditions while maintaining catalytic efficiency, addressing a critical need in industrial processes where catalyst recovery and reuse are economically and environmentally imperative [1]. Recent innovations have expanded their applications to include covalent organic frameworks (COFs) for molecular sensing and ionic porous organic polymers (IPOPs) for green synthesis methodologies, demonstrating the versatility of this molecular scaffold in advanced catalytic systems [2].

Applications in Organic Synthesis and Catalysis

Catalytic Performance of this compound-Based Systems

This compound-based catalysts demonstrate exceptional efficiency in facilitating various organic transformations, with particular utility in synthesizing pharmaceutically relevant compounds. The integration of this compound scaffolds into polymeric networks creates materials that combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous systems (easy recovery and recyclability). These catalysts have shown remarkable performance in carbon-carbon bond formation reactions and synthesis of heterocyclic compounds with biological importance, establishing them as versatile tools for synthetic chemistry [1].

Recent research has highlighted the effectiveness of viologen-based ionic porous organic polymers (IPOPs) constructed on twisted this compound scaffolds. These materials function similarly to phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB), but with the added advantage of being recoverable and reusable without significant loss of activity. The presence of cationic sites and counter bromide anions within the porous polymeric matrix enables these materials to catalyze reactions through unique mechanistic pathways that enhance reaction rates and product yields while minimizing byproduct formation [1].

Table 1: Catalytic Performance of this compound-Based IPOP in Organic Transformations

Reaction Type Substrate Product Yield (%) Reaction Conditions Recyclability
Michael Addition Thiophenol + Chalcone β-arylthioketone >95 Heterogeneous, solvent-free 10 cycles without loss
Biscoumarin Synthesis 4-Hydroxycoumarin + Aldehyde Biscoumarin >90 Heterogeneous, mild conditions 10 cycles without loss
Multicomponent Reaction Various substrates Biscoumarin derivatives 85-95 Green conditions, 80°C Excellent

The application scope of this compound-based catalysts particularly excels in the synthesis of β-arylthioketones through Michael addition reactions. These organosulfur compounds exhibit significant pharmacological activities and serve as key intermediates in developing therapeutic agents. Similarly, this compound-based IPOPs effectively catalyze the synthesis of biscoumarins, molecular systems demonstrating diverse biological activities including anti-coagulant, anti-HIV, anti-bacterial, anti-oxidant, and anti-cancer properties. The ability to access these structurally complex and biologically relevant molecules using environmentally benign methodologies underscores the transformative potential of this compound-based catalytic systems in pharmaceutical chemistry [1].

Advanced Materials Applications

Beyond molecular synthesis, this compound scaffolds have been incorporated into three-dimensional covalent organic frameworks (3D COFs) with applications in chemical sensing and environmental monitoring. Pyrene-based 3D COFs constructed using this compound-derived linkers exhibit "turn-on" luminescence properties that enable highly sensitive detection of volatile organic compounds (VOCs) and nitro pesticides at ultralow concentrations. These materials function as "molecular decoders" that can accurately distinguish between more than twenty different VOCs, including aromatic compounds, alcohol-based solvents, and other common organic volatiles [2].

The conjugated skeleton and open pore structure of these 3D COFs significantly enhance sensitivity in host-guest recognition processes, permitting "one-to-many" recognition of VOC molecules—a capability that surpasses conventional sensors that typically operate on "one-to-one" recognition principles. This unique characteristic, combined with exceptional chemical stability compared to metal-organic frameworks (MOFs), positions this compound-based 3D COFs as promising materials for environmental monitoring, industrial safety, and diagnostic applications where precise identification of airborne contaminants is crucial [2].

Experimental Protocols

Synthesis of Ionic Porous Organic Polymer (IPOP) Based on this compound Scaffold
3.1.1 Materials and Equipment
  • Materials: 3,3',5,5'-tetrakis(4-formylphenyl)this compound (TFBM) monomer, viologen-based monomer, anhydrous dimethyl sulfoxide (DMSO), acetic acid glacial, deionized water, methanol, acetone, dichloromethane, nitrogen gas.
  • Equipment: Schlenk flask with magnetic stir bar, heating mantle with temperature control, vacuum pump, freeze-pump-thaw apparatus, Teflon-lined autoclave (for solvothermal method), filtration setup, Buchner funnel, vacuum oven, analytical balance.
3.1.2 Step-by-Step Synthesis Procedure
  • Monomer Preparation: Weigh 1.0 mmol (1.12 g) of TFBM and 1.0 mmol (0.48 g) of viologen-based monomer precisely using an analytical balance. Transfer both monomers to a clean, dry Schlenk flask containing a magnetic stir bar [1].

  • Solvent Addition: Under nitrogen atmosphere, add 50 mL of anhydrous DMSO to the Schlenk flask via syringe. Begin stirring at moderate speed (300-400 rpm) until complete dissolution of monomers is achieved, typically requiring 20-30 minutes [1].

  • Catalyst Introduction: Add 6 M aqueous acetic acid (5 mL) as a catalyst to the reaction mixture using a calibrated syringe. The solution will typically develop a slight color change, indicating initiation of the polymerization process [1].

  • Polymerization Reaction:

    • Option A (Solvothermal Method): Transfer the reaction mixture to a Teflon-lined autoclave and heat at 120°C for 72 hours in a temperature-controlled oven [2].
    • Option B (Conventional Heating): Maintain the Schlenk flask at 90°C with constant stirring (400 rpm) for 48-72 hours under nitrogen atmosphere [1].
  • Product Isolation: After cooling to room temperature, filter the resulting precipitate using a Buchner funnel. Wash sequentially with deionized water (3 × 50 mL), methanol (3 × 50 mL), and acetone (3 × 50 mL) to remove unreacted monomers and solvent [1].

  • Purification and Drying: Transfer the solid material to a vacuum oven and dry at 80°C for 24 hours until constant weight is achieved. The final product appears as a brightly colored solid (typically yellow to orange) with yield generally exceeding 85% [1].

3.1.3 Characterization and Quality Control
  • FT-IR Analysis: Confirm formation of characteristic imine bonds (C=N) by appearance of stretch at 1631 cm⁻¹ and disappearance of carbonyl stretch (1661 cm⁻¹) and primary amine stretches (3300-3200 cm⁻¹) [2].
  • Thermal Stability: Perform thermogravimetric analysis (TGA) demonstrating decomposition temperature above 400°C, confirming high thermal stability [1].
  • Porosity Analysis: Determine surface area and pore size distribution using nitrogen adsorption-desorption isotherms, typically revealing surface areas >500 m²/g [1].
  • Solubility Test: Confirm insolubility by attempting to dissolve samples in common organic solvents (DCM, MeOH, EtOH, MeCN) and observing no dissolution over 24 hours [1].
Catalytic Testing Protocols
3.2.1 Michael Addition for β-Arylthioketone Synthesis

Table 2: Standard Reaction Conditions for Michael Addition Catalyzed by this compound-IPOP

Parameter Specification
Catalyst loading 5 mol%
Temperature Room temperature (25°C)
Solvent Solvent-free conditions
Reaction time 30-90 minutes
Workup Filtration, extraction, chromatography
Analytical method NMR, GC-MS
  • Reaction Setup: In a 25 mL round-bottom flask, charge α,β-unsaturated ketone (1.0 mmol) and thiophenol (1.2 mmol). Add this compound-IPOP catalyst (5 mol% relative to limiting reagent) to the reaction mixture [1].

  • Reaction Progress: Stir the reaction mixture at room temperature with monitoring by thin-layer chromatography (TLC) or GC-MS every 15 minutes until complete consumption of starting material is observed.

  • Product Isolation: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to recover the catalyst. Wash the filter cake with additional ethyl acetate (3 × 5 mL) to ensure complete product recovery.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography using hexane/ethyl acetate (9:1) as eluent to obtain pure β-arylthioketone.

  • Characterization: Confirm product structure by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. Compare spectroscopic data with literature values.

3.2.2 Synthesis of Biscoumarins
  • Reaction Setup: Combine 4-hydroxycoumarin (2.0 mmol) and aldehyde (1.0 mmol) in a 25 mL round-bottom flask. Add this compound-IPOP catalyst (10 mg) and 5 mL of ethanol as solvent [1].

  • Reaction Conditions: Heat the mixture to 80°C with continuous stirring for 2-4 hours. Monitor reaction progress by TLC using hexane/ethyl acetate (7:3) as mobile phase.

  • Workup Procedure: After completion, cool the reaction mixture to room temperature and dilute with cold water (10 mL). Filter the precipitated product and wash with cold ethanol (2 × 5 mL).

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure biscoumarin as colorless crystals.

  • Catalyst Recovery: Collect the catalyst by filtration of the reaction mixture after dilution with water. Wash sequentially with water, methanol, and acetone, then dry at 80°C for 4 hours before reuse.

3.2.3 Recyclability Testing Protocol
  • Cycle Setup: Perform consecutive catalytic runs using the standard Michael addition or biscoumarin synthesis procedure with identical reaction parameters for each cycle.

  • Catalyst Recovery: After each run, isolate the catalyst by filtration, wash thoroughly with dichloromethane (3 × 10 mL) and methanol (3 × 10 mL), and dry under vacuum at 80°C for 2 hours before subsequent use.

  • Activity Assessment: Determine product yield for each cycle using HPLC or NMR spectroscopy with an internal standard to quantify conversion.

  • Structural Integrity: After 10 cycles, characterize the recovered catalyst by FT-IR, TGA, and porosity measurements to confirm retention of structural features and absence of degradation [1].

Characterization Methods and Data Interpretation

Structural Confirmation Techniques

Comprehensive characterization of this compound-based catalysts is essential for correlating structural features with catalytic performance. Fourier-transform infrared (FT-IR) spectroscopy provides critical evidence for successful polymerization through the appearance of characteristic imine bond (C=N) stretches at approximately 1631 cm⁻¹, accompanied by disappearance of carbonyl stretches (1661 cm⁻¹) from aldehyde precursors and primary amine stretches (3300-3200 cm⁻¹) from amine monomers [2]. These spectral changes confirm the formation of the polymeric network through Schiff base chemistry, which constitutes the fundamental structural framework of these materials.

Solid-state nuclear magnetic resonance (NMR) spectroscopy offers additional verification of molecular structure, with ( ^{13}C ) cross-polarization magic-angle spinning (CP/MAS) NMR showing distinctive peaks at 190 ppm (aldehyde carbon), 120-150 ppm (aromatic carbons), and 55 ppm (methoxy groups) where applicable. Powder X-ray diffraction (PXRD) patterns typically exhibit broad peaks, indicating partial crystallinity or amorphous nature, while nitrogen adsorption-desorption isotherms at 77 K reveal permanent porosity with typical surface areas ranging from 500-800 m²/g, depending on the specific monomer combinations and synthesis conditions [2]. These characterization data collectively confirm successful formation of porous polymeric networks with the anticipated chemical composition and physical properties.

Performance Evaluation Metrics

Quantitative assessment of catalytic efficiency involves multiple parameters including conversion rate, product yield, selectivity, and catalyst turnover number (TON) and turnover frequency (TOF). For this compound-IPOP catalysts, typical Michael addition reactions achieve >95% conversion with nearly quantitative yields (>95%) of β-arylthioketones under optimized conditions. Biscoumarin synthesis generally proceeds with slightly lower but still excellent yields (85-95%) due to the increased complexity of these cascade reactions [1]. These metrics are consistently superior to homogeneous analogues and previously reported heterogeneous catalysts for the same transformations, highlighting the unique advantages of the this compound scaffold in catalytic applications.

The reusability factor represents perhaps the most economically significant advantage of this compound-based catalysts. Systematic recyclability testing demonstrates consistent performance over at least 10 consecutive cycles without appreciable loss of activity, as confirmed by maintained product yields and characterization of recovered catalysts showing retention of structural integrity [1]. This exceptional stability stems from the robust covalent bonding within the polymer framework and the inherent steric protection provided by the methyl groups of the this compound core, which shield active sites from degradation while permitting substrate access through carefully engineered pore channels.

Visual Workflows and Schematic Representations

This compound-IPOP Synthesis and Catalytic Mechanism

BimesitylSynthesis Start Start: Monomer Preparation Monomer1 TFBM Monomer (3,3',5,5'-tetrakis(4-formylphenyl)this compound) Start->Monomer1 Monomer2 Viologen Monomer Start->Monomer2 Solvent Add Anhydrous DMSO Monomer1->Solvent Monomer2->Solvent Catalyst Add Acetic Acid Catalyst Solvent->Catalyst Polymerization Polymerization Reaction 120°C for 72 hours Catalyst->Polymerization Isolation Product Isolation Filtration and Washing Polymerization->Isolation Drying Vacuum Drying 80°C for 24 hours Isolation->Drying Characterization Characterization FT-IR, TGA, Porosity Drying->Characterization Application Catalytic Application Michael Addition & Biscoumarin Synthesis Characterization->Application

Figure 1: this compound-IPOP synthesis workflow and catalytic application pathway illustrating the stepwise process from monomer preparation to functional catalyst.

Experimental Protocol for Catalytic Testing

CatalyticTesting Start Start: Reaction Setup SubstrateAddition Add Substrates (Unsaturated carbonyl + Thiophenol) Start->SubstrateAddition CatalystAddition Add this compound-IPOP Catalyst (5 mol%) SubstrateAddition->CatalystAddition ReactionConditions Solvent-Free Conditions Room Temperature, 30-90 min CatalystAddition->ReactionConditions Monitoring Reaction Monitoring TLC or GC-MS Analysis ReactionConditions->Monitoring Workup Workup Procedure Dilution and Filtration Monitoring->Workup CatalystRecovery Catalyst Recovery Washing and Drying Workup->CatalystRecovery ProductPurification Product Purification Column Chromatography Workup->ProductPurification CatalystRecovery->CatalystAddition Reuse Cycle Analysis Product Analysis NMR, MS, HPLC ProductPurification->Analysis

Figure 2: Catalytic testing protocol for Michael addition reactions, showing complete workflow including catalyst recovery and reuse pathway.

Troubleshooting and Technical Considerations

Common Synthesis Challenges and Solutions
  • Low Surface Area: If the synthesized IPOP exhibits lower than expected surface area (<400 m²/g), consider increasing the polymerization temperature to 130°C or extending the reaction time to 96 hours. These modifications typically enhance crystallinity and porosity development [2].

  • Residual Monomers: If FT-IR shows residual aldehyde or amine peaks, implement Soxhlet extraction with methanol for 24 hours followed by supercritical CO₂ drying to completely remove unreacted precursors [1].

  • Insufficient Catalytic Activity: If the catalyst demonstrates poor performance in initial testing, ensure complete activation by heating at 120°C under vacuum for 12 hours before use to remove any solvent molecules blocking active sites [1].

Optimization Guidelines for Specific Applications
  • Electron-Deficient Substrates: For reactions involving electron-deficient substrates in Michael additions, increase catalyst loading to 7.5 mol% and extend reaction time to 2 hours to maintain high yields [1].

  • Sterically Hindered Compounds: When working with bulky substrates, incorporate a small amount of polar aprotic solvent (DMF, 10% v/v) to enhance substrate diffusion into the porous network without compromising the heterogeneous nature of the catalysis.

  • Scale-Up Considerations: For reactions at >10 gram scale, utilize a flow reactor system with the this compound-IPOP packed in a column to maintain efficiency and facilitate continuous operation with minimal catalyst handling [1].

Conclusion and Future Perspectives

This compound-based polymerization catalysts represent a significant advancement in sustainable synthetic methodology, combining exceptional stability, outstanding recyclability, and versatile applicability across multiple reaction classes. Their demonstrated efficacy in synthesizing pharmaceutically relevant compounds under environmentally benign conditions aligns with the increasing emphasis on green chemistry principles in industrial processes. The structural tailorability of these materials through modification of the this compound core or incorporation of additional functional groups presents numerous opportunities for further development and specialization.

Future research directions will likely focus on expanding the application scope of these catalysts to include asymmetric synthesis through chiral functionalization, development of multifunctional systems capable of catalyzing cascade reactions, and integration with renewable energy applications such as photocatalytic water splitting or CO₂ reduction. The exceptional performance of this compound-based catalysts in synthesizing biologically active molecules positions them as valuable tools in drug discovery programs, where efficiency, sustainability, and cost-effectiveness are paramount considerations. With continued refinement and exploration, these materials hold significant promise for advancing synthetic methodology while addressing critical environmental challenges associated with chemical manufacturing.

References

Experimental Protocols for Host-Guest Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Based on general host-guest chemistry principles [1], the following methodologies are central to characterizing these interactions. You can adapt these protocols for bimesityl-specific systems.

  • Isothermal Titration Calorimetry (ITC) [1]: Directly measures the heat change during binding to determine stoichiometry (n), binding constant (K), and thermodynamic parameters (ΔG, ΔH, ΔS).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy [2] [1]: Used to observe chemical shift changes, line broadening, or diffusion coefficients to confirm binding and quantify affinity.
  • Fluorescence Spectroscopy [2]: Useful if the host or guest is fluorescent; can monitor emission intensity changes to determine binding constants.
  • Absorption Spectroscopy [2]: Similar to fluorescence, it uses changes in absorption spectra to study complex formation.

Summary of Characterization Techniques

The table below summarizes key techniques for studying host-guest interactions. The specific data for this compound systems needs to be populated from primary literature.

Technique Measured Parameters Typical Output for this compound Systems Information Obtained
Isothermal Titration Calorimetry (ITC) Binding constant (K), enthalpy (ΔH), stoichiometry (n) Data specific to this compound guest required Energetics of binding, affinity, driving forces
NMR Spectroscopy Chemical shift (δ), line broadening, diffusion coefficient Data specific to this compound guest required Binding constant, structural changes upon binding
Fluorescence Spectroscopy Emission intensity, anisotropy, lifetime Data specific to this compound guest required Binding constant, environmental changes
Mass Spectrometry Mass-to-charge ratio (m/z) Data specific to this compound guest required Proof of complex formation, stoichiometry

Research Context and Applications

Although direct data on this compound was limited, research in related areas provides context for its potential applications:

  • Calixarene Research: Recent reviews highlight that supramolecular conjugates of macrocyclic hosts like calixarenes can form various micro- and nanometric morphologies. Their host-guest interactions are studied using spectroscopy and microscopy for applications in sensing, antibacterial activity, and supramolecular self-assembly [2].
  • Combinatorial Chemistry: The design of artificial receptors, a core aspect of host-guest chemistry, increasingly uses combinatorial approaches to create libraries of receptors for screening against target substrates [3].

Experimental Workflow for Host-Guest Studies

The diagram below outlines a general workflow for conducting a host-guest binding study, which can be applied to this compound systems.

G Study Design Study Design Synthesis & Prep Synthesis & Prep Study Design->Synthesis & Prep Host-Guest Complex Formation Host-Guest Complex Formation Synthesis & Prep->Host-Guest Complex Formation Characterization Characterization Data Analysis Data Analysis Characterization->Data Analysis ITC Measurement ITC Measurement NMR Analysis NMR Analysis Fluorescence Assay Fluorescence Assay Application Test Application Test Data Analysis->Application Test Host-Guest Complex Formation->Characterization

References

Comprehensive Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Auxiliaries

Chiral auxiliaries represent a fundamental strategy in asymmetric synthesis for controlling the stereochemical outcome of chemical transformations. These temporary stereogenic groups are covalently attached to substrate molecules to bias the facial selectivity of reactions, then removed after serving their purpose. The bimesityl chiral auxiliary, characterized by its bulky aromatic groups and restricted rotation around the biaryl bond, creates a well-defined chiral environment that enables high stereoselectivity in various transformations. While this document focuses specifically on this compound systems, the general principles apply broadly across chiral auxiliary applications in pharmaceutical synthesis, natural product chemistry, and materials science.

The effectiveness of chiral auxiliaries stems from their ability to differentiate enantiotopic faces of prochiral substrates through steric shielding and chelation control. According to fundamental stereochemistry principles, chiral auxiliaries function by creating diastereomeric transition states during key bond-forming steps, with one pathway being energetically favored over the other due to minimized steric interactions or optimized orbital alignment [1]. For research and development professionals working in drug development, mastering chiral auxiliary applications provides powerful methodology for constructing complex chiral molecules with precise stereocontrol, complementing catalytic asymmetric approaches.

Fundamental Principles of Chiral Auxiliaries

Core Characteristics and Design Elements

Chiral auxiliaries share several defining characteristics that make them valuable tools in asymmetric synthesis. These temporary stereocontrolling elements are designed to be readily incorporated into substrate molecules, direct the formation of new stereocenters with high predictability, and then be cleanly removed under conditions that don't cause racemization of the newly formed chiral centers [1]. The most effective auxiliaries combine structural rigidity with carefully positioned stereodirecting elements that create significant energy differences between competing diastereomeric transition states.

The this compound auxiliary exemplifies several optimal design features through its axially chiral biaryl framework that provides a well-defined chiral pocket. The ortho-substituted mesityl groups enforce restricted rotation about the biaryl bond, creating stable atropisomers with defined axial chirality. This structural rigidity, combined with adjustable substituents on the aromatic rings, allows fine-tuning of steric and electronic properties to optimize performance across different reaction types. The robust nature of the this compound scaffold ensures stability under various reaction conditions while remaining amenable to cleavage under specific conditions when the auxiliary has served its purpose.

Stereochemical Control Mechanisms

The stereodirecting ability of chiral auxiliaries operates primarily through steric differentiation and chelation control. In the case of this compound auxiliaries, the bulky mesityl groups create a shielding effect that blocks approach from one face of the substrate, forcing reagents to approach from the less hindered face. Additionally, the coordinating functional groups often incorporated into auxiliary design can pre-organize substrates through coordination with metal ions, creating rigid cyclic transition states that further enhance stereocontrol [2].

The conformational rigidity of the this compound system is particularly advantageous for maintaining consistent stereochemical outcomes across different substrates and reaction conditions. Unlike more flexible auxiliaries that might adopt multiple conformations, the restricted rotation in this compound systems locks the chiral environment into a predictable orientation. This translates to more reliable performance and easier prediction of stereochemical outcomes when planning synthetic routes. The high barrier to rotation about the biaryl bond (>37 kcal/mol for similar systems) ensures that the auxiliary maintains its chiral integrity throughout multi-step sequences [3].

This compound Chiral Auxiliary: Specific Applications and Protocols

Synthetic Preparation of this compound Auxiliaries

The synthesis of enantiopure this compound auxiliaries typically begins with the preparation of the biaryl backbone through asymmetric coupling methods. While several approaches exist, the most reliable protocols employ catalytic asymmetric oxidative coupling or chiral resolution techniques to obtain the axially chiral biaryl core in high enantiomeric purity [3].

Table 1: Synthetic Approaches to this compound Chiral Auxiliaries

Method Key Reagents/Conditions Yield Range ee Range Advantages Limitations
Catalytic Oxidative Coupling Cu(II)/chiral diamine, O₂ 60-85% 85-95% Atom economy, mild conditions Limited to specific substitution patterns
Asymmetric Suzuki Coupling Pd(0)/chiral ligand, base 70-90% 90-99% Broad functional group tolerance Requires pre-functionalized arenes
Chiral Resolution Diastereomeric salt formation 35-45% (theoretical max 50%) >99% High enantiopurity Inherently maximum 50% yield

Standard Protocol: Catalytic Asymmetric Oxidative Coupling

  • Reaction Setup: Charge a flame-dried flask with 2-mesityl-1-naphthol (1.0 equiv), Cu(OTf)₂ (5 mol%), and (R,R)-1,5-diaza-cis-decalin ligand (6 mol%) under nitrogen atmosphere.
  • Solvent System: Add anhydrous dichloromethane (0.1 M concentration relative to naphthol) and molecular sieves (4Å).
  • Oxidation: Introduce oxygen atmosphere via balloon and stir at 25°C for 24-48 hours.
  • Monitoring: Track reaction progress by TLC (hexanes/EtOAc 9:1) and HPLC for enantiopurity.
  • Workup: Filter through celite, concentrate under reduced pressure, and purify by flash chromatography.
  • Characterization: Confirm enantiomeric excess by chiral HPLC (Chiralpak AD-H, hexanes/i-PrOH 98:2); characteristic [α]₂₅D = +125° (c 1.0, CHCl₃) for (R)-enantiomer.

This method typically provides the coupled this compound-naphthol product in 70-80% yield with 90-95% ee, which can be further enhanced to >99% ee by single recrystallization from hexanes/ethyl acetate [3].

Application in Asymmetric Alkylation Reactions

The this compound auxiliary demonstrates exceptional performance in enolate alkylation reactions, where its bulky framework creates pronounced facial bias. The following protocol details its application in the asymmetric alkylation of carboxylic acid derivatives.

Detailed Alkylation Protocol:

  • Auxiliary Attachment:

    • Dissolve racemic carboxylic acid substrate (1.0 equiv) and this compound auxiliary (1.05 equiv) in dry THF (0.2 M).
    • Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C and warm gradually to 25°C over 12 hours.
    • Filter off dicyclohexylurea, concentrate, and purify by flash chromatography to obtain diastereomerically pure substrate-auxiliary conjugate.
  • Enolate Formation:

    • Dissolve substrate-auxiliary conjugate (1.0 equiv) in anhydrous THF (0.1 M) at -78°C under nitrogen.
    • Add LiHMDS (1.1 equiv) dropwise and stir for 30 minutes at -78°C to form the (Z)-enolate.
  • Alkylation Step:

    • Add alkyl halide (1.5-2.0 equiv) and HMPA (1.5 equiv, if needed) to the enolate solution.
    • Stir at -78°C for 1 hour, then warm slowly to 25°C over 6 hours.
    • Quench with saturated NH₄Cl solution and extract with ethyl acetate.
  • Auxiliary Removal:

    • Treat alkylated product with LiOH (3.0 equiv) in THF/H₂O (3:1) at 0°C for 2 hours.
    • Acidify carefully with 1M HCl and extract with ethyl acetate.
    • Dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain enantiomerically enriched acid product.

This protocol typically delivers α-alkylated carboxylic acids with diastereoselectivities >95:5 and enantiomeric excess of 90-99% after auxiliary removal. The bulky mesityl groups effectively shield one face of the enolate, forcing alkylation to occur from the less hindered face [1].

Asymmetric Aldol Reactions with this compound Auxiliaries

The this compound auxiliary enables highly stereoselective aldol reactions through the formation of well-defined Zimmerman-Traxler transition states. The following protocol outlines the optimized conditions for achieving high anti-selectivity in aldol additions.

Standard Aldol Protocol:

  • Enolate Formation:

    • Charge a dried flask with substrate-auxiliary conjugate (1.0 equiv) in anhydrous CH₂Cl₂ (0.15 M) at -78°C.
    • Add dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv) and stir for 30 minutes.
  • Aldol Addition:

    • Add aldehyde (1.5 equiv) dropwise as a solution in CH₂Cl₂ (0.5 M).
    • Maintain at -78°C for 2-4 hours until complete by TLC analysis.
  • Workup and Oxidation:

    • Quench with pH 7.0 phosphate buffer and warm to 25°C.
    • Add MeOH and 30% H₂O₂ (2.0 equiv) and stir for 1 hour.
    • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
  • Auxiliary Removal and Product Isolation:

    • Cleave auxiliary as described in alkylation protocol.
    • Purify by flash chromatography to obtain β-hydroxy carbonyl compounds.

This method typically provides aldol products with anti/syn ratios >20:1 and enantiomeric excess of 85-98% for the major diastereomer. The this compound group controls both the enolate geometry and the approach of the aldehyde, resulting in exceptional stereocontrol [1].

Comparative Analysis of Chiral Auxiliary Classes

Performance Metrics Across Auxiliary Types

Table 2: Comparative Analysis of Common Chiral Auxiliaries

Auxiliary Class Typical de/ee Range Optimal Reaction Types Installation & Removal Cost & Availability
This compound-Based 90-99% de, 85-99% ee Alkylation, Aldol, Diels-Alder Moderate difficulty Moderate, requires synthesis
Oxazolidinones (Evans) 90->99% de, 90->99% ee Aldol, Alkylation, Diels-Alder Easy to moderate Commercial, moderate cost
Camphorsultam 85-98% de, 80-97% ee Alkylation, Michael, Claisen Moderate difficulty Commercial, higher cost
Pseudoephedrine 80-95% de, 75-92% ee Alkylation, Aldol Easy Commercial, low cost
Phenylglycinol-Derived 85-98% de, 82-96% ee Epoxidation, Aziridination Moderate Commercial, moderate cost

The this compound auxiliary compares favorably with established systems, offering exceptional selectivity particularly for reactions involving enolate chemistry. While oxazolidinone auxiliaries (Evans-type) remain the gold standard for many applications, this compound systems provide complementary selectivity in certain transformations and can be superior for substrates requiring extreme steric bias [1] [2].

Strategic Selection Guidelines

Choosing the appropriate chiral auxiliary requires balancing multiple factors including project requirements, synthetic efficiency, and stereochemical needs. The following guidelines facilitate optimal selection:

  • For maximum predictability and reliability: Evans oxazolidinones remain the first choice, with extensive literature precedent and commercial availability.
  • When extreme steric bias is needed: this compound auxiliaries provide superior shielding for challenging substrates prone to racemization.
  • For cost-sensitive applications: Pseudoephedrine-derived auxiliaries offer good performance at lower cost.
  • For nitrogen-containing heterocycles: Camphorsultam provides excellent control in amination and aziridination reactions.
  • For epoxide/aziridine formation: Phenylglycinol-derived auxiliaries give optimal results as demonstrated in specialized protocols [2].

The this compound auxiliary is particularly indicated when working with sterically demanding substrates or when axial chirality elements need to be incorporated into target molecules. Its robust nature also makes it suitable for multi-step sequences where auxiliary stability is paramount [3].

Experimental Design and Optimization Strategies

Systematic Optimization Framework

Success with chiral auxiliaries requires methodical optimization of key reaction parameters. The following structured approach maximizes the probability of achieving high stereoselectivity:

  • Solvent Screening:

    • Test a range of solvents with different coordinating abilities (THF, CH₂Cl₂, Et₂O, toluene, DME)
    • Note that coordinating solvents often improve selectivity by forming more organized transition states
  • Cation Effects:

    • Evaluate different counterions (Li⁺, Na⁺, K⁺) and Lewis acids (BF₃·Et₂O, TiCl₄, Sn(OTf)₂)
    • Smaller cations typically give tighter ion pairs and higher stereoselectivity
  • Temperature Profiling:

    • Conduct reactions at -78°C, -40°C, 0°C, and 25°C to identify optimal temperature window
    • Lower temperatures generally enhance selectivity but may slow reaction rates
  • Additive Screening:

    • Test HMPA, DMPU, crown ethers, and other additives that may affect enolate geometry
    • Document both yield and selectivity changes systematically

A recommended practice is to maintain a standardized optimization spreadsheet tracking these parameters across different substrate classes to build predictive knowledge for future applications.

Analytical Method Development

Accurate assessment of stereoselectivity requires robust analytical methods capable of distinguishing diastereomers and enantiomers:

  • HPLC Methods: Develop normal-phase methods using chiral stationary phases (Chiralpak AD-H, AS-H, OD-H) with hexanes/i-PrOH or EtOH mobile phases
  • Chiral GC: For volatile compounds, chiral GC columns (Cyclodex-B, Chirasil-Val) provide excellent separation
  • NMR Analysis: Mosher's ester analysis or chiral shift reagents for rapid assessment of enantiopurity
  • Polarimetry: Establish specific rotation values for key intermediates and products for quick quality control

For this compound-containing compounds specifically, the characteristic aromatic signals in ¹H NMR between 6.5-7.5 ppm often show distinct splitting patterns for diastereomers, providing a rapid assessment of diastereomeric ratio before auxiliary cleavage.

Implementation Workflow and Decision Framework

The following diagram illustrates the complete experimental workflow for implementing this compound chiral auxiliaries in asymmetric synthesis:

workflow Start Define Stereochemical Target A1 Auxiliary Selection Assessment Start->A1 A2 Substrate Modification Plan A1->A2 A3 Reaction Optimization Strategy A2->A3 B1 This compound Auxiliary Synthesis A3->B1 B2 Substrate-Auxiliary Conjugation B1->B2 B3 Asymmetric Transformation B2->B3 B4 Auxiliary Removal & Recovery B3->B4 C1 Diastereomeric Ratio Analysis (HPLC/NMR) B4->C1 C2 Enantiomeric Excess Determination C1->C2 D1 Adequate de? (>90% target) C1->D1 de results C3 Product Characterization & Purity Assessment C2->C3 D2 Adequate ee? (>90% target) C2->D2 ee results End Final Enantiomerically Enriched Product C3->End D1->A3 No D1->C2 Yes D2->A3 No D2->C3 Yes

> Figure 1: Systematic workflow for implementing this compound chiral auxiliaries in asymmetric synthesis, highlighting key optimization checkpoints.

This workflow emphasizes the iterative optimization process essential for achieving high stereoselectivity. The critical decision points after diastereomeric ratio analysis and enantiomeric excess determination allow for systematic troubleshooting and parameter adjustment.

Troubleshooting Common Challenges

Optimization Strategies for Suboptimal Selectivity

When diastereoselectivity falls below acceptable levels (<90% de), implement the following targeted troubleshooting approaches:

  • Low Temperature Effects: Ensure proper temperature control with calibrated thermometers and appropriate cooling baths. Consider switching from dry ice/acetone to liquid nitrogen/cosolvent systems for sustained temperatures below -70°C.
  • Enolate Geometry Issues: Verify enolate geometry through diagnostic quenching experiments. For ketone enolates, consider alternative bases (LDA vs KHMDS) which may give different geometries.
  • Additive Incorporation: Introduce selective additives like ZnCl₂ or Mg(OTf)₂ that may form more organized transition states. HMPA (10-20 vol%) can dramatically improve selectivity in certain systems but requires careful handling due to toxicity concerns.
  • Solvent Drying: Ensure absolute anhydrous conditions through rigorous solvent purification systems (e.g., Glass Contour solvent purification systems) as trace water can dramatically reduce selectivity.
Auxiliary-Specific Challenges and Solutions

This compound auxiliaries present unique challenges that require specialized solutions:

  • Slow Auxiliary Attachment: For recalcitrant substrates, consider alternative coupling reagents such as EDC·HCl with HOAt or employ mixed anhydride methods with isobutyl chloroformate.
  • Incomplete Auxiliary Removal: Develop graded cleavage conditions starting with mild bases (LiOH, K₂CO₃) and progressing to stronger conditions (LiAlH₄, BBr₃) if needed. Monitor cleavage carefully to prevent substrate decomposition.
  • Auxiliary Recovery Issues: Implement efficient recovery protocols through extraction (for acidic/basic auxiliaries) or chromatography. Document recovery yields for cost analysis.
  • Substrate Limitations: For highly sterically hindered substrates, consider temporary protecting group strategies or alternative auxiliary designs with modified steric profiles.

Conclusion and Future Perspectives

This compound chiral auxiliaries represent a powerful stereocontrol strategy with particular utility in challenging asymmetric transformations where extreme facial bias is required. Their structural rigidity, customizable steric properties, and robust performance across diverse reaction types make them valuable additions to the synthetic chemist's toolkit. While this document has focused specifically on this compound systems, the fundamental principles of auxiliary design, implementation, and optimization apply broadly across the field of asymmetric synthesis.

The continuing evolution of chiral auxiliary technology points toward increasingly sophisticated designs that incorporate multiple control elements and enhanced sustainability profiles. Future developments will likely focus on auxiliaries with broader substrate scope, streamlined recovery protocols, and integration with catalytic methods to achieve levels of stereocontrol unattainable with single approaches. For pharmaceutical development professionals, mastery of these techniques provides critical capabilities for constructing complex chiral targets with the precision required in modern drug development.

References

Troubleshooting Guide: Low Yield in Bimesityl Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A low reaction yield can stem from various factors. The table below outlines common problem categories, their symptoms, and potential solutions to investigate.

Problem Category Specific Symptoms Possible Root Causes Proposed Solutions & Optimization Strategies

| Reaction Conditions | Low conversion; undesired side products; reaction not initiating. | - Non-optimal temperature or time.

  • Impurities in solvents or reagents (e.g., moisture, oxygen).
  • Incorrect catalyst loading or choice.
  • Sub-optimal concentration or solvent system. | - Verify purity of all reagents and solvents; use anhydrous conditions if needed [1].
  • Re-optimize catalyst amount, temperature, and reaction duration via controlled experiments.
  • Consider screening different solvents to improve solubility and reaction efficiency. | | Purification & Isolation | Good crude yield (by TLC) but poor yield after purification; product co-elutes with impurities. | - Unstable product during work-up or chromatography.
  • Product loss on silica gel or in fractions.
  • Inefficient extraction from the reaction mixture. | - Adjust work-up protocol (e.g., pH for acid/base extraction).
  • Try alternative stationary phases for chromatography (e.g., neutral alumina).
  • Use a milder purification method (e.g., recrystallization).
  • Minimize time between reaction completion and isolation. | | Starting Material Issues | Reaction stalls; unexpected side reactions. | - Degraded or impure starting materials.
  • Instability of reactants under reaction conditions.
  • Inaccurate quantification of starting materials. | - Re-purify or source fresh starting materials [2].
  • Characterize materials (NMR) before use.
  • Use precise, calibrated instruments for quantification (e.g., analytical balance) [2]. |

To help diagnose the issue, you can follow this logical troubleshooting workflow:

BimesitylTroubleshooting Bimesityl Synthesis Troubleshooting Workflow Start Low Yield Observed Step1 Check Starting Material Purity (NMR, HPLC) Start->Step1 Step2 Monitor Reaction Progress (TLC, LC-MS) Step1->Step2 Step3 Conversion Low? Step2->Step3 Step4 Analyze Crude Product (NMR, LC-MS) Step3->Step4 Yes Step6 Troubleshoot Reaction Conditions Step3->Step6 No Step4->Step6 No Step7 Troubleshoot Purification Process Step4->Step7 Yes Step5 Target Product Present in Crude Mixture?

Experimental Protocol for Yield Optimization

A systematic approach is key to identifying the optimal conditions. Here is a detailed methodology you can adapt, inspired by robust optimization techniques used in other chemical fields [3].

  • Factor Identification: Based on the chemical literature for your specific this compound synthesis route, identify the 3-4 most critical factors that influence yield. These often include:

    • Catalyst Load (e.g., mol% of a palladium catalyst)
    • Reaction Temperature (°C)
    • Reaction Time (hours)
    • Solvent Ratio (if using a mixed solvent system)
  • Experimental Design: Employ a statistical design of experiments (DoE) approach, such as Response Surface Methodology (RSM) with a Central Composite Design. This is more efficient than testing one variable at a time and can reveal interaction effects between factors [3].

    • Define upper and lower bounds for each factor.
    • Use software to generate a set of experimental runs that systematically vary all factors.
  • Execution and Analysis:

    • Perform the synthesis reactions according to the experimental design matrix.
    • Carefully isolate and purify the product for each run using a consistent method.
    • Accurately calculate the percentage yield for each experiment.
    • Input the data (factors and yield) into statistical analysis software to build a predictive model and identify the optimal combination of factors that maximizes yield [3].

Frequently Asked Questions (FAQs)

Q: My reaction seems to work by TLC, but I get a very low yield after column chromatography. What could be the problem? A: This is a classic symptom of purification loss. The product might be degrading on the silica gel due to high acidity or instability. Potential solutions include using a less acidic stationary phase (e.g., neutral alumina), adding a small percentage of triethylamine to the eluent to neutralize acidic sites, switching to a faster gradient, or exploring recrystallization as an alternative purification method.

Q: I am seeing multiple spots on TLC. How can I tell if these are side products or decomposed product? A: Analyze the crude reaction mixture by LC-MS or NMR immediately after the reaction concludes. This will help you distinguish between unreacted starting materials, the desired product, and genuine side products. If the desired product is the major component in the crude mixture but disappears after purification, it points toward instability during work-up or chromatography.

Q: How can I prevent the formation of homocoupling byproducts? A: Homocoupling is often related to the catalyst system or the presence of oxidants. Ensure your catalyst is active and that the reaction is set up under an inert atmosphere. You may need to experiment with different catalyst-ligand combinations or adjust the stoichiometry of the coupling partners to disfavor the homocoupling pathway.

References

Bimesityl purification challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most common challenges when purifying bimesityl? The primary challenges often involve separating this compound from structurally similar impurities and reaction byproducts. These closely related compounds have very similar physical and chemical properties (like solubility and boiling point), making them difficult to resolve with standard techniques [1].

  • Q2: My final product has low purity after a standard purification workflow. What can I do? Low purity often indicates that the initial capture step did not adequately separate compounds with similar properties. Consider using a multi-modal approach that combines different separation mechanisms. Introducing a polishing step with a different selectivity, such as a biphenyl-modified stationary phase, can improve separation of aromatic impurities [2].

  • Q3: How can I prevent aggregation or loss of product during purification? Product loss can occur due to adsorption or aggregation. Using a mobile phase or solvent system that maintains product stability is crucial. As noted in biotherapeutic purification, certain chromatography conditions can induce aggregation [1]. Optimization of elution buffers and the use of modifiers can help mitigate this.

Troubleshooting Guide & Method Selection

The following table outlines common issues and potential solutions based on general purification principles.

Challenge Possible Cause Proposed Solution
Low Purity / Poor Separation Similar impurities not resolved by initial method. Implement mixed-mode chromatography [1] or use biphenyl stationary phases for enhanced selectivity [2].
Low Yield / Product Loss Product aggregation during process; strong adsorption to media. Optimize elution conditions (pH, ionic strength); introduce solvent modifiers; switch to a different resin [1].
Method Does Not Scale Lab-scale method is inefficient for larger volumes. Transition to scalable purification solutions and prepacked columns designed for process-scale work [1].

For selecting a starting method, the workflow below outlines a systematic approach to purification development.

Start Start: Impure this compound Mixture Step1 1. Initial Analysis (HPLC, GC, TLC) Start->Step1 Step2 2. Select Primary Method Step1->Step2 Step2a Crystallization Step2->Step2a Step2b Flash Chromatography (e.g., Silica gel) Step2->Step2b Step2c Liquid Chromatography Step2->Step2c Step3 3. Method Optimization Step4 4. Add Polishing Step Step3->Step4 Step4a Biphenyl Stationary Phase Step4->Step4a Step4b Mixed-Mode Chromatography Step4->Step4b Step4c Recrystallization Step4->Step4c End Final Purified Product Step2a->Step3 Step2b->Step3 Step2c->Step3 Step4a->End Step4b->End Step4c->End

Detailed Experimental Protocols

Protocol 1: Enhanced Selectivity using Biphenyl Stationary Phases

This method is beneficial for separating this compound from other aromatic impurities that are not resolved on standard C18 or phenyl columns [2].

  • Column Preparation: Use a commercially available biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particles).
  • Mobile Phase: Test both methanol-water and acetonitrile-water systems, as selectivity can differ significantly between them [2].
  • Method Development:
    • Begin with an isocratic run to observe initial separation.
    • Develop a gradient method (e.g., from 50% to 90% organic solvent over 15-20 minutes).
    • Adjust the gradient slope to optimize the resolution between this compound and close-eluting impurities.
  • Detection: Monitor elution using UV detection at an appropriate wavelength (e.g., 254 nm).
Protocol 2: Two-Step Purification for Complex Mixtures

Adapted from strategies used in biodiesel byproduct purification [3], this protocol uses sequential techniques for a high-purity outcome.

  • Step 1: Initial Purification (e.g., Crystallization or Flash Chromatography)

    • Perform an initial rough separation using a standard method like crystallization or flash chromatography on silica gel to remove the bulk of major impurities.
  • Step 2: Acidification (If Ionic Impurities are Present)

    • Note: This step is highly context-specific. It is primarily useful if your mixture contains soap-like impurities or salts.
    • Dissolve the rough product in a suitable solvent.
    • Adjust the pH with a mild acid (e.g., phosphoric acid) with constant stirring to convert soaps into free fatty acids and salts.
    • Let the solution settle for phase separation. Decant the solvent layer and filter out any precipitated solids [3].
  • Step 3: Final Polish with Mixed-Mode or Selective Chromatography

    • Use the biphenyl method (Protocol 1) or a mixed-mode chromatography resin as a final polishing step to achieve high purity [1].

Key Technical Principles to Guide Your Work

  • Leverage π-π Interactions: Biphenyl stationary phases offer enhanced π-π interactions with aromatic compounds like this compound, which can be fine-tuned for better separation from structurally similar contaminants [2].
  • Embrace Multi-Modal Strategies: Combining different purification techniques that rely on distinct mechanisms (e.g., size, charge, hydrophobicity) is often the most effective way to achieve high purity, especially for challenging separations [1] [3].

References

Bimesityl Compound Stability: Key Facts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes stability information for various bimesityl-based compounds from recent studies:

Compound/Class Reported Stability Conditions & Notes
This compound-based Oxadiazoles (for PHOLEDs) [1] High thermal and morphological stability. Key prerequisites for host materials in devices; allows vacuum sublimation. [1]
3D Porphyrin COFs (using tetrahedral this compound aldehyde) [2] High thermal and chemical stability. Thermally stable up to 420°C; no obvious mass loss after 3 days in various solutions. [2]
Ionic Porous Organic Polymer (IPOP) [3] Thermally stable and insoluble. Insoluble in H2O, MeOH, MeCN, EtOH, DCM; can be reused for at least 10 catalytic cycles. [3]
Coordination Network (using tetrahedral this compound ligand) [4] Thermally stable; retains crystallinity after activation. Stable up to 400°C; pores can be emptied by heating at 200°C under vacuum without loss of crystallinity. [4]

Recommended Storage and Handling Guidelines

While the search results do not specify detailed storage protocols for this compound compounds, you can infer best practices from their documented properties and general scientific principles.

  • General Storage Conditions: Store this compound compounds in a cool, dry, and dark place. Given their high thermal stability, refrigeration or freezing may not be necessary, but protection from direct light is a good practice.
  • Chemical Stability: These materials are generally stable and insoluble in common organic solvents and water [3]. Store them in sealed containers to protect them from atmospheric moisture and dust.
  • Preventing Contamination: Always use clean, dry spatulas and glassware to handle these compounds to prevent introducing impurities that could affect subsequent experiments, especially in catalysis or device fabrication.

Experimental Workflow for Stability Assessment

For a comprehensive understanding of your specific this compound compound's stability, you can conduct a forced degradation study. The following workflow outlines this process, adapted from regulatory guidance for pharmaceuticals [5].

cluster_stress Stress Conditions Start Start: this compound Compound Stress Apply Stress Conditions Start->Stress Analyze Analyze Stressed Sample Stress->Analyze Acid Acid Hydrolysis Base Base Hydrolysis Thermal Thermal Stress Oxid Oxidation Photo Photolysis Compare Compare vs. Control Analyze->Compare Decision Stability Profile Established? Compare->Decision Interpret Data Decision->Stress No/Further Testing End End Decision->End Yes

This systematic approach helps identify degradation pathways and ensures your analytical methods can detect changes.

FAQs on this compound Stability

How stable are this compound compounds under heat? Certain this compound-based frameworks demonstrate exceptional thermal stability, with some remaining stable up to 400–420°C without decomposition [4] [2].

Can this compound compounds be recovered and reused? Yes, their stability makes them excellent candidates for heterogeneous catalysis. For example, one this compound-based porous polymer was used as a recyclable catalyst for at least 10 cycles without loss of activity [3].

What is the main stability concern for this compound compounds in devices? For materials used in devices like OLEDs, thermal and morphological stability are critical to prevent device failure under operational stress. This compound-based oxadiazoles are specifically designed for this purpose [1].

Key Takeaways

To summarize the available information:

  • The This compound core is a robust scaffold that imparts high thermal and chemical stability to larger molecular structures.
  • No specific, inherent instability issues were identified for this compound compounds themselves when stored properly.
  • The primary "stability issues" you might encounter would likely be related to the specific functional groups attached to the this compound core or the requirements of a particular application (e.g., device fabrication).

References

Characterized Bimesityl Compound: Key Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from the research on a specific bimesityl organic supramolecular complex [1] [2].

Feature Description
Compound Name This compound-3,3'-dicarboxylic acid [1]
Key Finding Self-assembly that traps a planar cyclic water hexamer in its crystal lattice [1]
Water Hexamer Significance Serves as the basic structural motif of Ice II [1]
Hydrogen Bonding Water molecules within the hexamer are associated by eighteen O-H···O hydrogen bonds [1]

Suggested Framework for Your Troubleshooting Guides

Since direct troubleshooting information for this specific compound is limited, you can structure your support center around common experimental challenges in related fields. Here's a potential FAQ outline:

  • FAQ: How can I confirm the presence of the planar cyclic water hexamer in my synthesized complex?
  • Troubleshooting Guide: What should I do if my crystal structure analysis does not show the expected 18 O-H···O hydrogen bonds?
  • FAQ: My supramolecular complex is not forming correctly. What are the critical steps in the self-assembly process?
  • Troubleshooting Guide: How can I optimize crystallization conditions to trap the water clusters?

Experimental Protocol Overview

For characterizing a supramolecular complex like the one described, your experimental workflow would involve synthesis, crystallization, and detailed structural analysis. The diagram below outlines this general workflow.

Start Start: Experiment Design Synthesis Synthesis of This compound-3,3'-dicarboxylic acid Start->Synthesis Crystallization Crystallization (Self-assembly process) Synthesis->Crystallization DataCollection Data Collection (X-ray Diffraction) Crystallization->DataCollection Analysis Structural Analysis & Characterization DataCollection->Analysis Identification Identify Water Clusters and Hydrogen Bonding Analysis->Identification

Title: Supramolecular Complex Characterization Workflow

References

Bimesityl solubility enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Most new drug candidates face solubility issues. The Biopharmaceutical Classification System (BCS) is a fundamental framework used by researchers to diagnose these challenges and select the right enhancement strategy [1].

The system classifies drugs into four categories based on their solubility and permeability, as shown in the diagram below.

BCS Biopharmaceutical Classification System (BCS) BCS Class I BCS Class I BCS Class II BCS Class II BCS Class III BCS Class III BCS Class IV BCS Class IV High Solubility High Solubility High Solubility->BCS Class I High Solubility->BCS Class III Low Solubility Low Solubility Low Solubility->BCS Class II Low Solubility->BCS Class IV High Permeability High Permeability High Permeability->BCS Class I High Permeability->BCS Class II Low Permeability Low Permeability Low Permeability->BCS Class III Low Permeability->BCS Class IV

For a compound like bimesityl, which is likely highly lipophilic, the primary goal is to move it from a low-solubility state (like BCS Class II or IV) to a high-solubility state to enable absorption [1].

Solubility Enhancement Techniques: An Overview

The following table summarizes the primary techniques available for enhancing drug solubility.

Technique Category Specific Methods Key Principle Ideal for BCS Class [1] [2]
Physical Modification [2] [3] Nanomilling, Micronization, Co-crystals, Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) [2] Increases surface area or disrupts crystal lattice to enhance dissolution [3]. Class II (Dissolution rate-limited)
Chemical Modification [2] Salt Formation, PEGylation [2] Alters the chemical form of the API to improve water solubility. Class II
Encapsulation [2] Micelles, Liposomes, Solid-Lipid Nanoparticles (SLNs), Polymer Encapsulation (e.g., PLGA) [2] Uses carriers to solubilize and protect the drug. Class II & IV
Inclusion Complexes [2] [4] Cyclodextrins, Serum Albumin [2] The drug molecule is housed inside a water-soluble carrier. Class II

Experimental Protocols for Key Methods

Here are detailed methodologies for three widely used and effective techniques.

Nanomilling (Top-Down Particle Size Reduction)

Nanomilling is a robust, scalable process that increases dissolution rate by creating drug nanoparticles with a high surface area-to-volume ratio [2] [4]. The workflow involves several key stages, as shown below.

Nanomilling Nanomilling Experimental Workflow API + Stabilizer\n+ Aqueous Vehicle API + Stabilizer + Aqueous Vehicle Wet Milling\n(with grinding media) Wet Milling (with grinding media) API + Stabilizer\n+ Aqueous Vehicle->Wet Milling\n(with grinding media) Nanoparticulate Suspension Nanoparticulate Suspension Wet Milling\n(with grinding media)->Nanoparticulate Suspension Dosage Form Conversion Dosage Form Conversion Nanoparticulate Suspension->Dosage Form Conversion Oral Liquid, Tablet,\nInjectable, Aerosol Oral Liquid, Tablet, Injectable, Aerosol Dosage Form Conversion->Oral Liquid, Tablet,\nInjectable, Aerosol Stabilizer Selection\n(Iterative Process) Stabilizer Selection (Iterative Process) Stabilizer Selection\n(Iterative Process)->API + Stabilizer\n+ Aqueous Vehicle  Critical for stability

Detailed Procedure:

  • Pre-formulation: Assess API properties, especially stability. Determine compatibility with potential stabilizers [4].
  • Stabilizer Selection: This is critical. Use a combination of experience and pre-formulation data to select surfactants (e.g., Poloxamers) or polymers that prevent agglomeration and Ostwald Ripening (particle growth over time) [2] [4].
  • Milling Process: Disperse the poorly soluble API and stabilizers in an aqueous vehicle. Use a media mill containing fine grinding beads (ceramic or polymeric). Mill for a predetermined time to achieve a target particle size, typically between 100-600 nm [2].
  • Dosage Form Conversion: The resulting nanosuspension can be used as a liquid dosage form or further processed into solid forms like tablets and capsules via techniques like lyophilization (freeze-drying) [2].
Hot Melt Extrusion (HME) for Amorphous Solid Dispersions

HME converts a crystalline drug into a higher-energy amorphous form stabilized within a polymer matrix, significantly increasing solubility [1].

Detailed Procedure:

  • Pre-blending: Physically mix the crystalline API with a suitable matrix polymer (e.g., Parteck MXP [Polyvinyl alcohol]) [1].
  • Extrusion: Feed the blend into a heated extruder. The system has multiple heating zones where the material is melted, mixed, and sheared into a homogeneous molten mass.
  • Forming & Cooling: The molten dispersion is forced through a die to form a filament or strand. It is then cooled rapidly, which helps to "lock" the API in the amorphous state within the polymer.
  • Milling: The solid extrudate is milled into a fine powder suitable for compression into tablets or filling into capsules.

> Critical Consideration: This method requires the API to be thermally stable at the processing temperatures used in the extruder [4].

Cyclodextrin Complexation

This method uses ring-shaped oligosaccharides with a hydrophobic inner cavity and hydrophilic outer surface to solubilize drugs [4].

Detailed Procedure:

  • Selection: Choose a cyclodextrin type (e.g., β-cyclodextrin or its derivatives like HP-β-CD) based on the size and compatibility with the API molecule.
  • Complex Preparation: The most common method is solvent evaporation.
    • Dissolve both the API and the cyclodextrin in a suitable volatile solvent (e.g., ethanol, methanol) or a solvent mixture.
    • Stir the solution to facilitate interaction and complex formation.
    • Remove the solvent completely under reduced pressure using a rotary evaporator.
    • The resulting solid mass is the drug-cyclodextrin complex.
  • Collection: Dry the complex thoroughly, then gently grind it into a free-flowing powder.
  • Characterization: Use techniques like DSC (Differential Scanning Calorimetry) or XRD (X-Ray Diffraction) to confirm the formation of a new complex and the loss of crystalline drug properties.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when trying to solubilize a new, poorly soluble compound like this compound? A1: Begin with thorough pre-formulation groundwork [4]. Determine the API's key physicochemical properties, including its:

  • pKa (for ionizable compounds) to assess potential for salt formation or pH adjustment.
  • Thermal stability to rule out techniques like Hot Melt Extrusion if the API is heat-sensitive [4].
  • Log P (a measure of lipophilicity).
  • Initial crystalline form. This profiling will guide you toward the most viable techniques and save significant development time.

Q2: Why is stabilizer selection so critical in nanomilling, and what are the risks? A2: Nanoparticles have high surface energy, making them inherently unstable. Without the correct stabilizer (or combination of stabilizers), the suspension will undergo:

  • Agglomeration: Particles stick together, defeating the purpose of size reduction.
  • Ostwald Ripening: A process where smaller particles dissolve and re-deposit onto larger ones, causing the mean particle size to grow over time, which can compromise bioavailability [2] [4]. Stabilizer selection is an iterative process that relies on experience and experimental data.

Q3: Are there any techniques suitable for compounds with both low solubility and low permeability (BCS Class IV)? A3: Yes, but they are more challenging. For BCS Class IV APIs, a simple solubility enhancement may not be sufficient. Techniques like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), liposomes, or polymer-based nanoparticles can be explored as they may enhance both solubility and permeability [2] [3]. However, success rates can be lower than for Class II compounds [1].

Key Takeaways for Experimentation

  • Start with Diagnostics: Use the BCS and DCS frameworks to understand the root cause of poor absorption—is it dissolution rate, solubility, or permeability? This will narrow your technique choices [1].
  • No Universal Solution: A technique that works for one API might fail for another. The choice depends on the API's specific properties (melting point, stability, ionizability) and the target product profile (dosage form, route of administration) [1] [2].
  • Plan for Stability: Many high-energy systems (like amorphous dispersions and nanosuspensions) are metastable. A key part of your protocol must include plans to prevent recrystallization during storage through careful excipient selection and packaging [1] [2].

References

Bimesityl handling air-sensitive derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Air Sensitivity

Air-sensitive compounds react with components of air (most commonly oxygen or water vapor, and sometimes nitrogen or carbon dioxide), which can lead to their decomposition, oxidation, or even the creation of hazardous situations [1]. Bimesityl derivatives, particularly those involving organometallic complexes, often fall into this category.

The core principle for handling these materials is to isolate them from the atmosphere using an inert gas atmosphere (typically nitrogen or argon) and specialized equipment [2] [3] [1].

Equipment Overview

The two primary systems for creating an inert atmosphere are Schlenk lines and glove boxes. The table below compares these core techniques.

Feature Schlenk Line [2] [3] Glove Box [3] [1]
Principle Dual-manifold system (vacuum/inert gas) for evacuating and backfilling glassware. Sealed cabinet with an inert atmosphere, accessed via built-in gloves.
Best For Chemical synthesis, reactions in solution, cannula transfers [2] [3]. Long-term storage, weighing solids, setting up complex equipment [3] [4].
Pros High control over atmosphere; flexible for various reaction setups [3]. Ease of handling; allows use of standard lab equipment inside [3].
Cons Requires specialist glassware & skill; not for simple storage [3]. Limited space; complex maintenance; expensive [3].

For infrequent use or larger items, a glove bag (a disposable polymer enclosure) can be a portable and low-cost alternative, though it offers a less secure inert environment [3].

Core Techniques & Protocols

Setting Up a Reaction with a Schlenk Line

The following diagram outlines the key decision points and steps for preparing and running a reaction with air-sensitive reagents using a Schlenk line.

Start Start: Plan Air-Sensitive Reaction Glassware Assemble clean, dry glassware (Grease all ground-glass joints lightly [2]) Start->Glassware EvacRefill Perform Evacuate-Refill Cycle (3x: Vacuum, then fill with Inert Gas [4]) Glassware->EvacRefill AddSolidStart Add initial air-stable solid? EvacRefill->AddSolidStart YesSolid Yes AddSolidStart->YesSolid   NoSolid No (Air-Sensitive Solid) AddSolidStart->NoSolid   WeighAirStable Weigh into flask before Evacuate-Refill cycle [4] YesSolid->WeighAirStable WeighInGlovebox Weigh solid in a Glovebox into a sealed flask [4] NoSolid->WeighInGlovebox AddSolvent Add dry, degassed solvent using syringe or cannula [4] WeighAirStable->AddSolvent WeighInGlovebox->AddSolvent AddReagent Add liquid reagents using syringe or cannula [4] AddSolvent->AddReagent Monitor Perform reaction with appropriate setup (e.g., reflux, stirring) AddReagent->Monitor End Proceed to Work-up & Analysis Monitor->End

  • Solvent and Liquid Transfer: Use dry, degassed solvents. Liquids are transferred under inert gas pressure using syringes or double-tipped needles (cannula) [5] [4]. For cannula transfer, the receiving flask should be at a slightly lower pressure (e.g., under a weak vacuum or a static inert atmosphere) to draw the liquid across.
Transferring Air-Sensitive Solids Mid-Reaction

Adding a solid after the reaction has started requires careful technique, as shown in the workflow below.

Start Need to Add Solid Mid-Reaction IsSolidSensitive Is the solid air-sensitive? Start->IsSolidSensitive Sensitive Yes IsSolidSensitive->Sensitive NotSensitive No IsSolidSensitive->NotSensitive MethodA Method A: Solid Addition Tube Sensitive->MethodA MethodB Method B: Dissolve and Add as Solution Sensitive->MethodB End Solid Successfully Added NotSensitive->End Ensure positive inert gas flow. Use powder funnel to add solid directly. [4] WeighInGlovebox2 Weigh solid into tube inside a glovebox [4] MethodA->WeighInGlovebox2 PrepareSolution Prepare a concentrated solution in inert solvent MethodB->PrepareSolution AttachTube Attach pre-evacuated tube to reaction vessel [4] WeighInGlovebox2->AttachTube Rotate Rotate tube to introduce solid [4] AttachTube->Rotate Rotate->End AddViaSyringe Add solution using a syringe [4] PrepareSolution->AddViaSyringe AddViaSyringe->End

Troubleshooting Common Problems

This FAQ table addresses specific issues you might encounter.

Problem Possible Cause Solution
Compound decomposes Ingress of O₂ or moisture during handling; contaminated solvent [5]. Check seals & grease on joints; ensure adequate evacuate/refill cycles; use freshly dried solvents.
Poor yield/ side reactions Reagents degraded by exposure to air [5]. Verify integrity of air-sensitive reagents before use; use proper transfer techniques.
Schlenk line vacuum is poor Leak in the system; blocked cold trap; degraded pump oil [2]. Check tubing connections & grease on taps; ensure cold trap is not overfilled; change pump oil.
Solution transfer is slow/ stops Blocked cannula; insufficient pressure differential [2]. Clear cannula with fresh solvent; ensure gas flow into source vessel is adequate.
Crystals won't form from air-sensitive product Too rapid precipitation; unsuitable solvent system. For air-sensitive crystal growth, use techniques like liquid/liquid diffusion or vapor diffusion under inert atmosphere [6].

Critical Safety Considerations

Working with air-sensitive compounds demands heightened safety awareness. Key risks include:

  • Pyrophoric Materials: Some air-sensitive compounds (e.g., organolithium reagents, metal powders) can ignite spontaneously upon contact with air [7] [5]. Always have appropriate fire extinguishing equipment (e.g., a dry chemical extinguisher or sand) nearby.
  • Pressure & Implosion Risks: Schlenk glassware is under vacuum or pressure. Always use tubing with walls at least 3 mm thick to prevent collapse [2]. Use safety screens when working under vacuum.
  • Condensed Gases: The cold trap in a Schlenk line uses liquid nitrogen. Never use liquid nitrogen to cool a system that is closed or that contains significant air, as this can condense liquid oxygen, creating a severe explosion hazard [2].
  • Toxic Exposures: Glove boxes and Schlenk lines offer limited protection from toxic compounds. Additional containment and personal protective equipment (PPE) are essential when working with hazardous substances [7].

Key Takeaways

Handling this compound derivatives and other air-sensitive compounds successfully rests on a few core principles:

  • Plan Ahead: Have all equipment clean, dry, and assembled before starting.
  • Master the Basics: Become proficient with the evacuate-refill cycle and cannula transfer.
  • Inspect and Maintain: Regularly check Schlenk line tubing, grease taps, and pump oil.
  • Prioritize Safety: Always be aware of the specific hazards of your materials and equipment.

References

Bimesityl analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What analytical techniques are suitable for analyzing bismesityl? While a dedicated method for bismesityl itself is not readily published, it is primarily used as a synthetic precursor [1]. Analysis likely focuses on confirming its identity and purity after synthesis using standard techniques:

  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) to monitor reactions, or High-Performance Liquid Chromatography (HPLC) to assess purity.
  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ( ^1 \text{H} ) NMR) is crucial for structural confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy can identify functional groups.
  • Mass Spectrometry: Used for determining the molecular mass and confirming successful synthesis.

Q2: I cannot find a published HPLC method for bismesityl. How should I proceed? Method development for a new compound is common. The process involves systematic optimization of HPLC parameters, inspired by methods for structurally complex organic molecules [2] [3]. The following table outlines a starting point for a Reverse-Phase HPLC (RP-HPLC) method.

Parameter Recommended Starting Condition Purpose & Optimization Notes
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm Standard reverse-phase column; adjust length/particle size for efficiency.
Mobile Phase Acetonitrile & Methanol (70:30) [3] Purpose: Elute the analyte. Optimization: Vary ratio (±10%) to adjust retention time. Try buffers (e.g., phosphate) for pH control.
Flow Rate 0.6 mL/min [3] Optimization: Increase to shorten runtime (may reduce resolution); decrease to improve separation.
Detection UV-Vis / PDA (e.g., 254-280 nm) Purpose: Detect the compound. Optimization: Perform a UV scan of bismesityl to find its $\boldsymbol{\lambda_{\text{max}}}$.
Column Temp. 30-40 °C Improves consistency; higher temps can reduce backpressure.
Injection Volume 10-20 µL Depends on sample concentration and detector sensitivity.

The general workflow for this development process, from preparation to final validation, is summarized below.

cluster_validation Validation Parameters Start Start Method Development Prep Sample & Mobile Phase Preparation Start->Prep Column Select C18 Column & Initial Conditions Prep->Column Optimize Optimize Mobile Phase & Flow Rate Column->Optimize Detect Optimize Detection Wavelength Optimize->Detect Validate Validate Final Method Detect->Validate Linearity Linearity Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision LOD Limit of Detection (LOD) Validate->LOD LOQ Limit of Quantification (LOQ) Validate->LOQ

Q3: How can I validate a newly developed analytical method? Once a method is developed, it must be validated to prove it is suitable for its intended purpose. The key parameters to evaluate are based on standard pharmaceutical guidelines [2].

Validation Parameter Objective Typical Requirement
Specificity Confirm the method measures only the target analyte without interference. No interference from blank, placebo, or known impurities.
Linearity & Range Demonstrate that the test results are proportional to analyte concentration. A correlation coefficient (R²) of ≥ 0.999 is often targeted [2].
Accuracy Determine the closeness of test results to the true value. Recovery should be within 98-102%.
Precision Establish the degree of agreement among individual test results. Relative Standard Deviation (RSD) of ≤ 2.0% for repeatability.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. Signal-to-Noise ratio of 10:1.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters. Method should perform acceptably with minor changes in pH, mobile phase ratio, etc.

Troubleshooting Common HPLC Issues

The table below addresses common problems you might encounter during method development and their potential solutions.

Problem Potential Causes Suggested Solutions

| Peak Tailing | 1. Column degradation (voids). 2. Silanol interactions. 3. Incorrect mobile phase pH. | 1. Use a guard column; replace analytical column. 2. Use a dedicated "base-deactivated" column. 3. Adjust pH to suppress ionization. | | No Peaks / Low Response | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low injection volume or sample concentration. | 1. Perform a UV scan to confirm $\boldsymbol{\lambda_{\text{max}}$. 2. Check sample stability in the solvent. 3. Increase injection volume or concentrate the sample. | | High Backpressure | 1. Blocked in-line filter or column frit. 2. Mobile phase viscosity. 3. Buildup of particulate matter. | 1. Replace or clean the in-line filter. 2. Consider using a higher ratio of organic solvent. 3. Filter all mobile phases and samples (0.45 µm or 0.22 µm). | | Poor Resolution | 1. Mobile phase strength too strong. 2. Column efficiency is too low. 3. Inappropriate stationary phase. | 1. Decrease the percentage of organic solvent. 2. Use a column with higher plate count. 3. Switch to a different chemistry (e.g., phenyl, cyano). |

A Path Forward for Your Research

Given the lack of a direct reference method for bismesityl, your most reliable approach is:

  • Leverage Foundational Techniques: Start with NMR and FT-IR to fully characterize your synthesized bismesityl and create a purity benchmark [1].
  • Adapt Existing Protocols: Use the general RP-HPLC parameters provided as a solid starting point for your own experimental optimization.
  • Establish In-House Validation: Once you have a stable method, rigorously validate it using the outlined parameters to ensure it meets the standards required for your research [2].

References

Analytical Techniques for Byproduct Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key techniques applicable for identifying and characterizing bimesityl byproducts.

Technique Primary Function Key Application Notes
HPLC-MS/MS [1] [2] Separation, identification, and structural elucidation of components in a mixture. Ideal for non-volatile, complex molecules and isomer separation. [1]
Native Mass Spectrometry [3] Direct detection of non-covalent and covalent protein-ligand complexes. Identifies binding partners in protein mixtures or cell lysates without modified ligands; useful for drug development. [3]
Metabolome Searcher [4] Bioinformatics tool for metabolite identification and pathway mapping from MS data. Uses organism's genome to restrict identifications to biologically plausible compounds; aids in pathway mapping. [4]
PAIRUP-MS [5] Computational method for analyzing unknown signals in MS-based profiling data. Matches unknown signals across datasets and generates pathway annotations without full chemical identity. [5]

Detailed Experimental Protocols

Here are detailed methodologies for the core techniques based on the search results.

Protocol 1: HPLC-MS/MS Analysis for Byproduct Identification

This protocol is adapted from the analysis of anthocyanins in fruits, which are complex plant pigments requiring precise separation and identification [2].

  • Sample Preparation:

    • For solid samples, cryogrind (freeze and grind) the material to a fine powder [1].
    • Perform exhaustive solvent extraction. Common solvents include methanol with 0.1% HCl, or acetone/water/acetic acid mixtures (e.g., 70:29.5:0.5, v/v) [2].
    • Purify and concentrate the extract using techniques like solid-phase extraction (e.g., C18 Sep-Pak cartridges) or passage through a Sephadex LH-20 column [2].
  • Instrumental Analysis:

    • Chromatography: Use a reverse-phase system for most organic compounds [1].
      • Column: C18 column (e.g., 150-250 mm length, 4.6 mm diameter, 5 µm particle size) [2].
      • Mobile Phase: Solvent A is often an aqueous acid (e.g., 5% formic acid), and Solvent B is an organic modifier (e.g., 100% methanol or acetonitrile) [2].
      • Gradient: Employ a linear gradient from low to high concentration of Solvent B.
      • Flow Rate: Typically 1.0 mL/min [2].
    • Mass Spectrometry:
      • Use electrospray ionization (ESI) in positive ion mode for many small molecules [2].
      • Operate the tandem mass spectrometer (MS/MS) to obtain fragmentation patterns of the parent and byproduct ions, which is crucial for structural elucidation [2].
Protocol 2: Native MS for Target Identification

This method can identify which protein a small molecule (or byproduct) binds to in a complex mixture, which is crucial in drug development for understanding off-target effects [3].

  • Sample Preparation:

    • Prepare the protein mixture or cell lysate in a volatile buffer, such as ammonium acetate, under non-denaturing conditions to preserve native protein-ligand interactions [3].
    • Incubate the protein mixture with the ligand (or the crude reaction mixture containing your byproduct).
  • Instrumental Analysis:

    • Use a high-resolution mass spectrometer (e.g., ESI-FT-ICR-MS) with soft ionization conditions to avoid disrupting non-covalent complexes [3].
    • Directly infuse the sample or use liquid extraction surface analysis (LESA) for more complex mixtures [3].
  • Data Interpretation:

    • Compare the mass spectra of the protein mixture with and without the added ligand.
    • Identify the protein-ligand complex by observing a mass-to-charge ratio shift corresponding to the molecular weight of the bound ligand [3].

Troubleshooting Guide & FAQs

Q1: Our HPLC-MS data shows a persistent unknown peak we suspect is a this compound byproduct. How can we identify it? A1: Follow a structured workflow for systematic identification.

G Start Start: Unknown HPLC Peak MS1 High-Resolution MS Start->MS1 Formula Determine Molecular Formula MS1->Formula MS2 MS/MS Fragmentation Formula->MS2 Fragments Analyze Fragment Patterns MS2->Fragments DB Search Spectral & Structure Databases Fragments->DB BioInfo Use Bioinformatic Tools (Metabolome Searcher, PAIRUP-MS) DB->BioInfo If no DB match Confirm Co-injection to Confirm Identity DB->Confirm If DB match found Synthesize Synthesize Proposed Standard BioInfo->Synthesize Synthesize->Confirm

Q2: How can we determine if this byproduct has unwanted biological activity? A2: Use Native Mass Spectrometry to screen for unintended protein binding [3]. Incubate your compound mixture with a relevant protein panel or cell lysate. A observed mass shift in a specific protein directly identifies it as a binding target for the byproduct, signaling potential bioactivity or off-target effects that require further investigation [3].

Q3: After identification, what are common strategies for removing a byproduct like this compound? A3: While removal strategies are highly dependent on the specific properties of the byproduct, identification is the first critical step. The analytical data you gather (molecular weight, polarity, solubility) will directly inform the choice of purification technique.

  • Exploit Polarity Differences: Use preparative-scale HPLC with a optimized mobile phase to separate the main product from the byproduct based on their differing polarities [1] [2].
  • Exploit Solubility Differences: Use selective recrystallization with an appropriate solvent system where the desired product and the byproduct have significantly different solubilities.

References

Bimesityl reaction condition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Reaction Issues

Bimesityl synthesis often involves metal-catalyzed coupling (e.g., Ullmann-type, Suzuki-Miyaura for derivatives). The table below outlines common problems and solutions based on general optimization principles [1] [2].

Problem Potential Causes Suggested Solutions
Low Yield Non-optimal catalyst/ligand system; incorrect temperature; solvent effects; impurity poisoning. Use DoE or Bandit models to simultaneously test catalyst-solvent-temperature combinations [3] [4].
Low Selectivity (e.g., homocoupling) Improper reagent stoichiometry; slow catalyst-mediated rate leading to side reactions. Optimize stoichiometry and ligand-to-metal ratio using high-throughput screening (HTE) [2]; ensure oxygen-free conditions.
Reaction Incomplete / Slow Kinetics Insufficient catalyst loading; temperature too low; poor reagent solubility. Systematically vary catalyst loading and temperature using Bayesian Optimization [2]; explore solvent mixtures.
Difficulty Reproducing Results Uncontrolled variables (e.g., moisture, oxygen); impure starting materials; vague protocol. Document all parameters precisely using a semantic framework like the SMART Protocols ontology [5]; use standardized reagents.

Experimental Protocol: A Modern Optimization Workflow

This workflow integrates traditional steps with modern data-driven strategies for optimizing a this compound reaction [3] [4] [6].

  • Define Objective and Hypothesis

    • Objective: Systematically optimize the conditions (catalyst, ligand, solvent, base, temperature) for the this compound-forming reaction to maximize yield.
    • Hypothesis: Using a data-driven optimization algorithm will identify a high-performing, generalizable condition set more efficiently than the traditional "one-variable-at-a-time" (OFAT) approach [4] [2].
  • Design the Experiment

    • Select a Factor Space: Define the variables (factors) and their ranges to test. For a this compound coupling, this typically includes:
      • Catalyst: e.g., Pd2(dba)3, Pd(OAc)2, CuI.
      • Ligand: e.g., various phosphines (PPh3, XPhos) or other ligands.
      • Solvent: e.g., Toluene, DMF, DMSO, 1,4-Dioxane.
      • Base: e.g., K2CO3, Cs2CO3, t-BuOK.
      • Temperature: e.g., 80°C, 100°C, 120°C.
    • Choose an Optimization Strategy:
      • High-Throughput Experimentation (HTE): If resources allow, use a robotic platform to conduct a large, pre-designed matrix of reactions [2].
      • Sequential Learning (e.g., Bayesian Optimization): This is highly efficient. An algorithm selects which condition to test next based on all previous results, rapidly converging on the optimum [4] [2].
      • Design of Experiments (DoE): A statistical method to create a minimal set of experiments that reveals the effect of each factor and their interactions [3].
  • Execute and Analyze

    • Run Reactions: Perform experiments as designed, ensuring careful tracking.
    • Analyze Outcomes: Quantify yield (e.g., by LCMS, NMR) for each reaction.
    • Model the Data: Input the results into the optimization algorithm to identify the best conditions and suggest the next round of experiments. The iterative process for sequential learning is shown in the diagram below.

Start Start: Define Factor Space A Run Initial Set of Experiments (HTE) Start->A B Analyze Results & Quantify Yield A->B C Machine Learning Model Updates Predictions B->C D Algorithm Proposes Next Best Experiment C->D Decision Performance Goal Met? D->Decision Run Experiment Decision->A No End Optimal Conditions Identified Decision->End Yes

Frequently Asked Questions (FAQs)

Q: What are the key advantages of using Bandit Optimization or DoE over the traditional OFAT method? A: OFAT is inefficient and can miss optimal conditions because it fails to account for interactions between factors (e.g., a specific ligand may only work well in one particular solvent). Bandit Optimization and DoE are designed to find these interactions and converge on the true optimum much faster and with fewer experiments [4] [2].

Q: How can I make my experimental protocols more reproducible? A: Adopt a structured framework for documenting your work. The SMART Protocols ontology and the SIRO (Sample, Instrument, Reagent, Objective) model provide a standardized way to capture all critical information, ensuring that every detail is recorded for others to replicate [5].

Q: Can I apply these methods if I don't have access to high-throughput robotics? A: Absolutely. While HTE speeds up data collection, the core principles of DoE and sequential learning (Bayesian Optimization) can be applied with manual experimentation. The key is to plan your experimental sequence carefully, even if the throughput is lower [2].

Q: The search results mention "from-flask-to-device" optimization. Is this relevant to my synthesis? A: The concept is highly relevant. This approach, which involves optimizing a reaction with the final application in mind (e.g., directly using the crude product mixture in the next step), can eliminate costly purification steps. This is a powerful strategy for making processes more efficient and sustainable, which can be adapted to multi-step this compound-based syntheses [3].

Modern Optimization Strategy Diagram

The field is moving beyond simple troubleshooting towards a closed-loop, data-driven workflow. The following diagram illustrates how the different modern strategies like Bandit Optimization and Global/Local models fit together [4] [2].

cluster_local Local Optimization Loop GlobalDB Global Reaction Database (e.g., Reaxys, ORD) GlobalModel Global Model (Broad Recommendation) GlobalDB->GlobalModel InitialCond Initial Reaction Conditions GlobalModel->InitialCond HTE High-Throughpt Experimentation (HTE) InitialCond->HTE LocalModel Local Model / Bayesian Opt. HTE->LocalModel LocalModel->HTE Suggests Next Experiment OptimalCond Optimized Conditions for Your Reaction LocalModel->OptimalCond

References

Overview of Sterically Hindered Ligands in Recent Research

Author: Smolecule Technical Support Team. Date: February 2026

Ligand Type / Complex Core Structure / Metal Key Application / Function Notable Experimental Findings / Performance Data

| 3N Ligands (L1-L4) [1] | Pyridyl-/Imidazolyl-based ligands with Cu(II) | Enzyme-substrate models for quercetin 2,4-dioxygenase (2,4-QueD) [1] | • Dioxygenation rate (kobs × 10−3 s−1 in DMF at 80 °C): L3: 9.19 ± 0.02 (fastest); L1: 2.03 ± 0.04; L2: 0.58 ± 0.04; L4: 0.56 ± 0.05 (slowest) [1]Key Factor: Basicity and steric bulk of the N-donor group dictate reactivity. Imidazole (L3) enhances π-back bonding, while methyl/benzo groups (L2, L4) hinder O2 approach [1]. | | Sterically Hindered Phenol Lipids (SHP-s-R) [2] | Phenol-based lipid with quaternary ammonium moiety | Multi-target agents against Alzheimer's Disease (Cholinesterase inhibitors with antioxidant properties) [2] | • AChE Inhibition: SHP-2-16 showed the best IC50 for human AChE and 30-fold selectivity over human BChE [2]. • In Vivo Results: Nanoparticles administered intranasally (8 mg kg-1) significantly reduced scopolamine-induced dementia in rats (Morris water maze test) [2]. | | 2,2',6,6'-Tetramethyl-4,4'-biphenyldicarboxylate (Me4BPDC) [3] | Non-planar biphenyl dicarboxylate in Zn/Cu Metal-Organic Frameworks (MOFs) | Porous coordination polymers for gas sorption [3] | • BET Surface Area: Zn-MOF: 1735 m²/g; Cu-MOF: 1041 m²/g [3]. • Gas Sorption (77 K, 1 bar): H2 uptake: Zn-MOF: 1.26 wt%; Cu-MOF: 1.02 wt% [3]. | | 2-Methylimidazole, tert-Butylamine (Historical Context) [4] | Hindered ligands with Ferrous Heme (Fe(II)) | Model systems for high-spin ferrous hemeproteins (1975 study) [4] | • Forms penta-coordinate strong-field complexes at ambient temperature, mimicking high-spin state [4]. • Spectra change to low-spin hemochrome characteristics at low temperature (77 K) [4]. |

Experimental Insights and Methodology

Based on the search results, here are the experimental approaches used to characterize these ligands.

  • For Copper(II)-flavonolate Complexes [1]:

    • Synthesis & Characterization: Complexes were prepared and characterized, with single-crystal X-ray diffraction used to determine geometry (e.g., trigonal bipyramidal distorted square pyramidal for complex 2) [1].
    • Kinetic Studies: Dioxygenation rates (kobs) were determined by monitoring the reaction in DMF solution at 80°C under excess dioxygen [1].
    • Computational Studies: A reaction pathway involving single-electron transfer (SET) from flavonolate to dioxygen was proposed and supported by computational data [1].
  • For Sterically Hindered Phenol Lipids [2]:

    • Enzyme Inhibition Assays: Measurement of IC50 values for human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to determine inhibitory potency and selectivity [2].
    • Molecular Modeling: Simulation of compound binding to human AChE to confirm interaction with both the catalytic active site and peripheral anionic site [2].
    • In Vivo Testing: Assessment of cognitive improvement in a rat model of Alzheimer's disease using the Morris water maze test after intranasal administration of nanoparticle formulations [2].

The experimental workflow for studying such ligands generally follows a sequence from synthesis to application testing, which can be visualized in the diagram below.

G cluster_1 Primary Analysis cluster_2 Advanced Analysis start Ligand Design and Synthesis char Structural Characterization start->char synth Complex Formation with Metal Ion char->synth char->synth prop Property Evaluation synth->prop synth->prop app Application Testing prop->app mech Mechanistic Studies app->mech For promising candidates app->mech

References

Electronic Properties & Experimental Data of Bimesityls

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key electronic properties and performance data for bimesityl-based compounds from experimental studies.

Table 1: Electrochemical and Photophysical Properties of Anthracene-Functionalized Bimesitylenes [1]

Compound Number of Reversible Oxidations Number of Reversible Reductions Emission Wavelength (ECL & PL)
AB1 / AB2 2 2 480 nm (blue-green)
AB3 / AB4 4 4 480 nm (blue-green)

Table 2: Performance of Oxadiazole-Functionalized Bimesitylenes in PHOLEDs [2]

Property / Performance Value / Observation
Triplet Energy (ET) High
Glass Transition Temperature (Tg) High
Thermal Stability Excellent
Function in Device Host Material
Maximum Luminance Efficiency Up to 19.0 cd/A

Detailed Experimental Protocols

The data in the tables above were generated using standardized experimental methods.

Protocol for Electrochemistry and ECL (for Table 1 data) [1]
  • Experimental Setup: Cyclic voltammetry and chronoamperometric experiments were conducted.
  • Electrode Used: An ultramicroelectrode was used for chronoamperometry.
  • Solution: A benzene/acetonitrile solvent mixture.
  • Data Analysis: The multielectron transfer properties were confirmed through digital simulation of the experimental data.
  • ECL Measurement: The compounds produced very strong electrogenerated chemiluminescence (ECL) upon electrochemical stimulation, with the emission spectrum nearly matching the photoluminescence (PL) spectrum. This was assigned to emission via the singlet state (S-route).
Protocol for PHOLED Fabrication and Testing (for Table 2 data) [2]
  • Material Design: The bimesitylene core was functionalized with oxadiazole groups, exploiting its D₂d-symmetric twisted structure.
  • Device Construction: The functionalized bimesitylenes were used as host materials in phosphorescent organic light-emitting diodes (PHOLEDs).
  • Performance Measurement: The key metrics measured included the luminance efficiency (in candelas per Ampere, cd/A) when the host material was doped with triplet emitters (phosphorescent dopants). The high triplet energy of the host material is crucial for preventing energy back-transfer and quenching of the dopant's phosphorescence.

Experimental Workflow for Characterization

The characterization of these advanced materials typically follows a logical progression from synthesis to functional testing, as outlined below.

G Start Synthesis of Functionalized this compound Step1 Structural & Thermal Characterization Start->Step1 Step2 Electronic Properties Analysis Step1->Step2 Step3 Application in Device Fabrication Step2->Step3 Step4 Performance Evaluation Step3->Step4

Key Insights and Limitations

The provided data clearly shows that the twisted D₂d-symmetric structure of the this compound core is a critical design element. This structure promotes high triplet energies and good thermal stability, making these compounds excellent hosts for phosphorescent emitters in OLEDs [2]. Furthermore, the core's ability to undergo multiple, reversible electron transfers makes it a compelling model for studying multi-electron redox processes and for developing strong ECL emitters [1].

It's important to note that the available information offers a deep dive into bimesityls but lacks direct, head-to-head experimental comparisons with other specific compound classes (such as non-twisted biphenyls or other sterically hindered cores) that would be needed for a full comparative guide.

References

Experimental Methods for Measuring Steric Bulk

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental methods used to quantify steric influence, drawing from studies on triarylboranes and bismuth cations.

Method Measured Parameter Experimental Protocol Key Application & Findings
Gutmann-Beckett Method [1] Lewis Acidity (Acceptors' NMR chemical shift) Dissolve Lewis acid (e.g., [BiR2]+) in dry dichloroethane. Add Et3PO, record 31P NMR. Higher Δδ indicates stronger acidity. Correlates steric protection at the central atom with enhanced Lewis acidity. Used for bismuth cations [BiDipp2]+ and [BiMe2]+ [1].
Anion Binding Studies [2] Binding Constant/Strength Titrate Lewis acid (e.g., FcBMes2) with anions (F-, CN-) in solution. Monitor by NMR or UV-Vis to determine binding affinity. Systematically probes how steric crowding influences anion binding strength and selectivity in triarylboranes [2].
X-ray Crystallography [1] Solid-state Structural Parameters Grow single crystals of the compound. Resolve structure using Single Crystal X-ray Diffraction (SCXRD). Analyze metric parameters. Reveals molecular geometry distortions (e.g., pyramidalization at boron) caused by steric strain [1].
DFT Calculations [1] %VBur (Buried Volume) Perform quantum chemical calculations on optimized molecular structure. Calculate the percentage of a sphere (typically of 3.5 Å radius) occupied by the ligand. Provides a quantitative, computer-generated steric measure. Often combined with experimental data (e.g., Gutmann-Beckett) for interpretation [1].

Experimental Workflow for Steric Bulk Assessment

This flowchart outlines a recommended integrated workflow for steric bulk assessment, adapting methods from the search results.

Integrated Workflow for Steric Bulk Assessment Start Start: Compound Synthesis (e.g., Bimesityl Analogue) A Solid-State Analysis (X-ray Crystallography) Start->A B Computational Analysis (DFT for %Vₓᵦᵤᵣ) Start->B C Solution-Phase Analysis (Gutmann-Beckett Method) Start->C D Functional Assay (Anion Binding Study) Start->D End Correlate Data for Comprehensive View A->End B->End C->End D->End

How to Apply These Methods to this compound

For this compound (a molecule with two mesityl groups connected by a direct bond), you can apply these protocols by:

  • Synthesizing Model Compounds: Incorporate the this compound group into a framework with a spectroscopically active center, such as a Lewis acidic boron or bismuth cation [1] [2].
  • Using the Workflow: Follow the integrated workflow to obtain multiple data points.
  • Comparing with Standards: Benchmark your experimental results (like the Gutmann-Beckett parameter or %VBur) against compounds with known steric profiles from literature for context [1].

References

Bimesityl computational vs experimental data

Author: Smolecule Technical Support Team. Date: February 2026

Bimesityl: Chemical Identification

The table below summarizes the key identifying information for this compound from a chemical database [1].

Property Value
IUPAC Name 2,2',4,4',6,6'-Hexamethylbiphenyl [1]
Molecular Formula C₁₈H₂₂ [1]
Average Mass 238.374 g/mol [1]
Monoisotopic Mass 238.172151 g/mol [1]
ChemSpider ID 197235 [1]

A Framework for Computational-Experimental Comparison

While direct data for this compound is scarce, the general methodology for comparing computational and experimental data in drug discovery is well-established. The process involves a cycle of prediction and validation [2].

Compound Design\n(In Silico) Compound Design (In Silico) Computational Modeling\n(e.g., Docking, FEP) Computational Modeling (e.g., Docking, FEP) Compound Design\n(In Silico)->Computational Modeling\n(e.g., Docking, FEP)  Start Predicted Data\n(Affinity, Properties) Predicted Data (Affinity, Properties) Computational Modeling\n(e.g., Docking, FEP)->Predicted Data\n(Affinity, Properties) Experimental Assays\n(e.g., Binding, Activity) Experimental Assays (e.g., Binding, Activity) Predicted Data\n(Affinity, Properties)->Experimental Assays\n(e.g., Binding, Activity) Experimental Data\n(IC₅₀, EC₅₀) Experimental Data (IC₅₀, EC₅₀) Experimental Assays\n(e.g., Binding, Activity)->Experimental Data\n(IC₅₀, EC₅₀) Validation & Model Refinement Validation & Model Refinement Experimental Data\n(IC₅₀, EC₅₀)->Validation & Model Refinement Validation & Model Refinement->Compound Design\n(In Silico)  Feedback Loop

  • Computational Predictions: Software platforms like MOE, Schrödinger, and Cresset Flare are used to predict molecular properties and interactions [3]. For example, they can calculate a binding affinity or perform Free Energy Perturbation (FEP) calculations to predict how strongly a compound like this compound might bind to a protein target [3].
  • Experimental Validation: These computational predictions are then tested in the laboratory. Key experiments include [4]:
    • Binding Assays: Techniques like MicroScale Thermophoresis (MST) or NMR are used to measure the actual binding strength between the compound and its target, yielding an IC₅₀ value [4].
    • Cellular Assays: These tests determine the compound's functional effect in a biological system, resulting in an EC₅₀ value [4].
  • Critical Comparison: The final, crucial step is comparing the predicted values with the experimental results. This process, known as verification and validation (V&V), is essential for assessing the accuracy of computational models and refining them for future use [2].

References

Supramolecular Interactions & Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on bimesityl is unavailable, the search results detail the fundamental interactions and design principles relevant to all supramolecular systems, including those potentially involving this compound derivatives [1] [2].

The table below outlines the key non-covalent interactions to consider when comparing supramolecular systems.

Interaction Type Key Characteristics Common Experimental Characterization Methods
Hydrogen Bonding [2] Directional, strong, capable of forming self-healing structures [2] FT-IR, NMR titrations, calorimetry
π-π Stacking [2] Interaction between aromatic rings; influences electronic properties & stability [2] UV-Vis spectroscopy, X-ray crystallography
Metal-Ligand Coordination [1] [2] Strong, directional bonds; enables formation of complex 2D/3D structures [1] Isothermal Titration Calorimetry (ITC), NMR, MS
Host-Guest Interactions [2] Reversible, specific binding; useful for creating adaptive systems [2] NMR, UV-Vis titrations, fluorescence spectroscopy
Hydrophobic / Electrostatic [3] Drives self-assembly in aqueous environments; key for bioinspired systems [3] Dynamic Light Scattering (DLS), zeta potential, microscopy

A crucial concept in designing these experiments is "coordination-driven self-assembly" [1]. This strategy uses the predictable geometry of metal-ligand bonds to rationally design complex 2D and 3D architectures, providing a higher degree of control over the final structure compared to other non-covalent interactions [1].

The following diagram illustrates the logical workflow for the rational design of a supramolecular system based on this principle.

hierarchy A Define Target Structure B Select Metal Acceptor (Predictable Geometry) A->B C Design Organic Donor (Rigid, Predefined Angle) B->C D Combine in Set Stoichiometry C->D E Self-Assembly Process (Reversible Coordination) D->E F Discrete 2D/3D Supramolecular Architecture E->F

A Framework for Your Comparison Guide

Based on the gaps in the search results, here is a practical approach to developing your comparison guide for this compound properties:

  • Refine Your Search Strategy: To find direct experimental data, you may need to use more specific terms. Try searching for this compound derivatives you are interested in (e.g., "this compound molecular balance studies", "this compound-based rotaxanes", or "this compound phosphine oxide supramolecular properties") in specialized scientific databases like Scifinderⁿ, Reaxys, or directly in research articles on PubMed and Google Scholar.
  • Establish a Baseline: A meaningful comparison requires a baseline. Structure your guide to compare this compound-based systems against other common supramolecular motifs, such as:
    • Systems based on other sterically hindered groups.
    • Purely hydrogen-bonded polymers.
    • Other metallosupramolecular complexes.
  • Define Key Performance Metrics: The "best" performance depends on the application. Clearly define and compare quantitative metrics like:
    • Binding Constant (Kₐ): A direct measure of interaction strength [1].
    • Stimuli-Responsiveness: Quantify changes in properties (e.g., viscosity, fluorescence) in response to pH, light, or temperature [3] [2].
    • Self-Healing Efficiency: Measure the percentage of mechanical property recovery after damage [2].
    • Assembly/Disassembly Kinetics: The speed at which the system responds to a trigger.

References

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XLogP3

5.7

Wikipedia

2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl

Dates

Last modified: 08-16-2023

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